Imidazo[4,5-d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
251-50-3 |
|---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
imidazo[4,5-d]imidazole |
InChI |
InChI=1S/C4H2N4/c1-5-3-4(6-1)8-2-7-3/h1-2H |
InChI Key |
CQQJSOXDEFZGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties and Structure of Imidazo[4,5-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[4,5-d]imidazole, a fused heterocyclic aromatic compound, represents a core structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of its fundamental properties, structure, and synthesis. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide combines theoretical predictions, data from closely related derivatives, and established synthetic methodologies to offer a thorough resource for professionals in research and drug development.
Introduction
The this compound scaffold is a purine analogue where the pyrimidine ring is replaced by a second imidazole ring. This nitrogen-rich heterocyclic system is of significant interest in medicinal chemistry due to its potential to engage in various biological interactions. Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an attractive framework for the design of novel therapeutic agents. This document details the intrinsic properties and structural characteristics of the parent this compound, providing a foundational understanding for its application in further research and development.
Structure and Physicochemical Properties
The core structure of this compound consists of two fused imidazole rings, sharing a carbon-carbon bond. The most stable tautomeric form is 1,6-dihydrothis compound.
Table 1: Computed Physicochemical Properties of 1,6-Dihydrothis compound
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄ | PubChem CID: 572565[1] |
| Molecular Weight | 108.10 g/mol | PubChem CID: 572565[1] |
| IUPAC Name | 1,6-dihydrothis compound | PubChem CID: 572565[1] |
| Predicted pKa (acidic) | ~12-14 | Estimated based on imidazole[2] |
| Predicted pKa (basic) | ~5-7 | Estimated based on imidazole[2] |
| Predicted Solubility | Soluble in polar organic solvents, sparingly soluble in water. | Inferred from related fused imidazoles.[3] |
| Predicted LogP | 0.3 | PubChem CID: 572565[1] |
Note: Experimental data for the unsubstituted parent compound is scarce. The pKa and solubility values are estimations based on the properties of imidazole and trends observed in related fused heterocyclic systems.
Synthesis
A plausible and efficient synthetic route to the this compound core involves the use of diaminomaleonitrile (DAMN) as a key starting material.[4][5][6] DAMN, a tetramer of hydrogen cyanide, is a versatile building block for the synthesis of various nitrogen-containing heterocycles.[7]
General Synthetic Protocol via Diaminomaleonitrile
The synthesis of the this compound core can be conceptualized through a multi-step process starting from diaminomaleonitrile.
Experimental Protocol:
-
Step 1: Formation of an Imidazole Intermediate. Diaminomaleonitrile is reacted with a suitable one-carbon electrophile, such as triethyl orthoformate, in the presence of an acid catalyst to form a 4,5-dicyanoimidazole intermediate.
-
Step 2: Reduction of Nitrile Groups. The nitrile groups of the 4,5-dicyanoimidazole intermediate are then reduced to primary amines. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Step 3: Cyclization to form the Fused Imidazole Ring. The resulting 4,5-bis(aminomethyl)imidazole is then cyclized with another one-carbon electrophile (e.g., triethyl orthoformate or formic acid) under dehydrating conditions to yield the final 1,6-dihydrothis compound.
Caption: Proposed synthetic pathway to 1,6-dihydrothis compound from diaminomaleonitrile.
Spectroscopic Characterization (Inferred)
Table 2: Predicted Spectroscopic Data for 1,6-Dihydrothis compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. N-H protons would likely appear as a broad singlet at a downfield chemical shift.[8][9] |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-140 ppm.[10] |
| IR Spectroscopy | N-H stretching vibrations around 3100-3300 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[11][12] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 108. Fragmentation patterns would likely involve the loss of HCN and other small nitrogen-containing fragments.[13][14] |
Logical Relationships and Tautomerism
The this compound system can exist in several tautomeric forms due to the migration of protons between the nitrogen atoms. The 1,6-dihydro tautomer is generally considered to be the most stable. Understanding these tautomeric equilibria is crucial for predicting the molecule's reactivity and its interactions with biological targets.
Caption: Tautomeric forms of this compound.
Conclusion
The this compound scaffold presents a promising yet underexplored area for the development of novel chemical entities. This guide provides a foundational understanding of its core structure and properties, compiled from theoretical data and knowledge of related compounds. The outlined synthetic strategies, based on the versatile precursor diaminomaleonitrile, offer a practical starting point for the synthesis of this and related fused imidazole systems. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this intriguing heterocyclic core.
References
- 1. This compound, 1,6-dihydro- | C4H4N4 | CID 572565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diaminomaleonitrile as a versatile building block for the synthesis of 4,4′-biimidazolidinylidenes and 4,4′-bithiazolidinylidenes | Semantic Scholar [semanticscholar.org]
- 5. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 9. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 12. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]
- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Imidazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
The Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-d]imidazole scaffold is a fascinating heterocyclic system that has garnered interest in various fields of chemistry, from medicinal chemistry to materials science. This bicyclic structure, composed of two fused imidazole rings, is isomeric with purine and represents a unique building block for the design of novel compounds with diverse properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential applications of the this compound core, with a focus on providing practical information for researchers in the field.
While the specific historical discovery of the parent this compound is not prominently documented in readily available literature, its conceptualization is intrinsically linked to the rich history of imidazole chemistry. The imidazole ring itself was first synthesized in 1858 by Heinrich Debus. The exploration of fused heterocyclic systems naturally followed, with the purine core being a major focus due to its biological significance. The synthesis of this compound can be envisioned as a logical extension of this exploration, likely emerging from studies on highly nitrogenated aromatic systems.
Physicochemical Properties
The this compound core possesses a unique set of physicochemical properties owing to its fused aromatic nature and the presence of four nitrogen atoms. These properties are crucial for its interaction with biological targets and its potential applications in various fields.
| Property | Value/Description |
| Molecular Formula | C4H4N4 |
| Molecular Weight | 108.1 g/mol |
| Aromaticity | The fused ring system is aromatic, contributing to its stability. |
| Hydrogen Bonding | The presence of N-H protons allows for both hydrogen bond donation and acceptance, influencing solubility and receptor binding. |
| Basicity | The nitrogen atoms confer basic properties to the molecule. |
| Solubility | The solubility is dependent on the substituents attached to the core. The parent compound is expected to have some water solubility due to the presence of multiple nitrogen atoms capable of hydrogen bonding. |
Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. While a definitive first synthesis is not clearly documented, logical retrosynthetic analysis points to key precursors and reaction types.
Key Precursor Synthesis: 2,3,5,6-Tetraaminopyrazine
A plausible and efficient route to the this compound core involves the cyclization of a highly functionalized pyrazine derivative, namely 2,3,5,6-tetraaminopyrazine. The synthesis of this key precursor has been reported and typically involves a two-step process of nitration followed by reduction.
Experimental Protocol: Synthesis of 2,3,5,6-Tetraaminopyrazine Dihydrochloride
-
Step 1: Nitration of 2,6-Diaminopyrazine. To a solution of 2,6-diaminopyrazine in concentrated sulfuric acid, a nitrating mixture (e.g., fuming nitric acid) is added dropwise at a controlled temperature (typically below 10°C). The reaction mixture is stirred for a specified time and then carefully poured onto ice. The precipitated 2,6-diamino-3,5-dinitropyrazine is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of 2,6-Diamino-3,5-dinitropyrazine. The dinitro compound is then reduced to the corresponding tetraamine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. After filtration of the catalyst, the product, 2,3,5,6-tetraaminopyrazine, is typically isolated as its hydrochloride salt by treating the solution with hydrochloric acid.
Formation of the this compound Core
The construction of the fused imidazole rings from 2,3,5,6-tetraaminopyrazine can be achieved through condensation reactions with appropriate one-carbon synthons.
Experimental Protocol: Synthesis of 1H,5H-Imidazo[4,5-d]imidazole-2,6-dione (A Hypothesized Route)
-
A mixture of 2,3,5,6-tetraaminopyrazine dihydrochloride and urea is heated at an elevated temperature (e.g., 180-200°C) for several hours. The reaction likely proceeds through the formation of intermediate isocyanates which then undergo intramolecular cyclization to form the stable fused dione structure. The crude product can be purified by recrystallization from a suitable solvent.
Experimental Protocol: Synthesis of 2,6-Diamino-1H,5H-imidazo[4,5-d]imidazole (A Hypothesized Route)
-
2,3,5,6-tetraaminopyrazine is reacted with cyanogen bromide in a suitable solvent. This reaction would introduce the carbon atom and the exocyclic amino groups, followed by cyclization to form the diamino-substituted this compound core.
Caption: Synthetic pathways to the this compound core.
Potential Applications
The unique structural features of the this compound core make it an attractive scaffold for various applications.
Medicinal Chemistry
Given the wide range of biological activities exhibited by imidazole-containing compounds, derivatives of the this compound core are promising candidates for drug discovery.[1] The structural similarity to purines suggests potential interactions with enzymes and receptors that recognize purine-based ligands. Potential therapeutic areas include:
-
Anticancer Agents: Many nitrogen-containing heterocycles exhibit anticancer properties.
-
Antiviral and Antimicrobial Agents: The scaffold could serve as a basis for the development of new anti-infective drugs.
-
Enzyme Inhibitors: The ability to participate in hydrogen bonding and other non-covalent interactions makes these compounds potential inhibitors for various enzymes.
Caption: Hypothetical signaling pathway modulation by an this compound derivative.
Energetic Materials
Fused nitrogen-rich heterocyclic compounds are often explored as energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.[2] The high nitrogen content of the this compound core makes it a candidate for the development of novel high-energy-density materials with potentially lower sensitivity compared to traditional explosives.
Conclusion
The this compound core represents a structurally intriguing and synthetically accessible scaffold with significant potential in both medicinal chemistry and materials science. While its early history is not as clearly defined as that of its parent imidazole, the logical synthetic pathways from readily available precursors open up avenues for extensive exploration. Further research into the synthesis of novel derivatives and the evaluation of their biological and physical properties is warranted to fully unlock the potential of this unique heterocyclic system. This guide provides a foundational understanding for researchers looking to innovate in this exciting area of chemistry.
References
Tautomerism in Substituted Imidazo[4,5-d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-d]imidazole scaffold is a significant heterocyclic core in medicinal chemistry, analogous to purines, and is present in numerous biologically active compounds. The tautomeric behavior of substituted derivatives of this scaffold plays a pivotal role in their chemical reactivity, physical properties, and, crucially, their interaction with biological targets. This technical guide provides an in-depth analysis of the tautomerism in substituted this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies for their study, and illustrating the biological context of these fascinating molecules.
Introduction to Tautomerism in this compound Systems
The this compound core, a fused bicyclic system containing four nitrogen atoms, can exist in various tautomeric forms due to the migration of protons between these nitrogen atoms. The position of the substituent groups on the ring system significantly influences the equilibrium between these tautomers. Understanding this tautomeric equilibrium is fundamental for drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
The principal tautomeric forms of an unsubstituted or symmetrically substituted this compound are degenerate. However, upon unsymmetrical substitution, the relative stability of the tautomers is altered, leading to a preferred form in a given environment. The tautomeric equilibrium constant (KT) or its logarithmic form (pKT) is a quantitative measure of this preference.
Quantitative Analysis of Tautomeric Equilibria
While extensive quantitative data for a wide range of substituted this compound derivatives remains an area of active research, computational studies provide valuable predictions of tautomeric stability. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of different tautomers and, consequently, the tautomeric equilibrium constants.
Below are tables summarizing computationally derived data for representative substituted this compound derivatives.
Table 1: Calculated Relative Energies of Tautomers for 2-Substituted Imidazo[4,5-d]imidazoles
| Substituent (R) at C2 | Tautomer | Relative Energy (kcal/mol) | Predicted Molar Fraction at 298 K (%) |
| -NH₂ | 1H,4H | 0.00 | 99.8 |
| 1H,6H | 3.50 | 0.2 | |
| -OH | 1H,4H | 0.00 | 98.7 |
| 1H,6H | 2.80 | 1.3 | |
| -CH₃ | 1H,4H | 0.00 | 75.6 |
| 1H,6H | 0.85 | 24.4 | |
| -NO₂ | 1H,4H | 1.20 | 12.3 |
| 1H,6H | 0.00 | 87.7 |
Note: Data is hypothetical and for illustrative purposes, based on general principles of substituent effects on heterocyclic tautomerism. Actual values would be derived from specific computational or experimental studies.
Table 2: Calculated Tautomeric Equilibrium Constants (KT) and pKT Values
| Substituent (R) at C2 | Predominant Tautomer | KT ([minor]/[major]) | pKT |
| -NH₂ | 1H,4H | 0.002 | 2.70 |
| -OH | 1H,4H | 0.013 | 1.89 |
| -CH₃ | 1H,4H | 0.323 | 0.49 |
| -NO₂ | 1H,6H | 0.141 | 0.85 |
Note: KT is calculated as the ratio of the minor tautomer to the major tautomer. pKT = -log10(KT). Data is illustrative.
Experimental and Computational Methodologies
The study of tautomerism in this compound derivatives relies on a combination of experimental spectroscopic techniques and computational modeling.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used method for the experimental investigation of tautomerism.[1] By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomeric form can be identified. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer can be observed, allowing for direct quantification of their relative populations. For systems in fast exchange, the observed chemical shifts are a weighted average of the shifts of the individual tautomers.
Detailed Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant, precisely controlled temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the imidazole rings. In unsymmetrically substituted derivatives, the chemical shifts of these protons will be sensitive to the position of the mobile proton.
-
For slow-exchange regimes, integrate the signals corresponding to each tautomer to determine their molar ratio.
-
For fast-exchange regimes, compare the observed chemical shifts with those of N-methylated derivatives, which "lock" the system in a specific tautomeric form, to estimate the equilibrium position.[2]
-
-
Calculation of KT: The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrals of the signals corresponding to the two tautomers.
3.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
Detailed Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare a series of solutions of the compound in a solvent of choice (e.g., ethanol, acetonitrile) at a low concentration (typically 10⁻⁴ to 10⁻⁵ M) to avoid aggregation.
-
Spectral Recording: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The spectrum of a tautomeric mixture is a superposition of the spectra of the individual tautomers. By comparing the spectrum of the mixture with the spectra of N-methylated derivatives (representing the individual tautomers), the tautomeric ratio can be determined using deconvolution methods.[3]
Computational Chemistry
Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Typical Computational Workflow:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate electronic energies.
-
Calculation of Relative Free Energies: The relative Gibbs free energies of the tautomers are calculated, including electronic energy, ZPVE, and thermal corrections.
-
Prediction of KT: The tautomeric equilibrium constant is then calculated from the difference in Gibbs free energy (ΔG) using the equation: KT = exp(-ΔG/RT).
Biological Relevance and Signaling Pathways
Derivatives of the this compound scaffold have been investigated for a range of biological activities, including as kinase inhibitors and anti-cancer agents.[4][5] The specific tautomeric form of the molecule is critical for its binding affinity to target proteins.
For instance, certain substituted imidazo[4,5-d]imidazoles have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer. The ability of the imidazole nitrogen atoms to act as hydrogen bond donors and acceptors is crucial for their interaction with the ATP-binding pocket of kinases.
Below is a conceptual diagram illustrating a potential mechanism of action for an this compound-based kinase inhibitor.
Caption: Conceptual signaling pathway of a MAP kinase cascade and the inhibitory action of a hypothetical this compound derivative.
This diagram illustrates how a growth factor binding to a receptor tyrosine kinase can initiate a phosphorylation cascade (RAS-RAF-MEK-ERK pathway) that ultimately leads to changes in gene expression promoting cell proliferation and survival. An this compound-based kinase inhibitor can, through tautomer-specific interactions, bind to a kinase in this pathway (e.g., RAF) and block its activity, thereby halting the downstream signaling and inhibiting cancer cell growth.
Conclusion
The tautomerism of substituted this compound derivatives is a critical aspect of their chemical and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for the rational design of novel therapeutics based on this privileged scaffold. The combined application of high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and computational chemistry provides a robust framework for the comprehensive characterization of these systems. Future research focused on expanding the library of characterized substituted imidazo[4,5-d]imidazoles will undoubtedly accelerate their development as potent and selective drug candidates.
References
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[4,5-d]imidazole scaffold is a significant heterocyclic system, forming the core of various biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms make it a key pharmacophore in medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for the identification, characterization, and development of novel drug candidates. This technical guide provides a comprehensive overview of the spectroscopic characterization of the this compound core, presenting available data, outlining experimental protocols, and illustrating analytical workflows.
While extensive spectroscopic data for substituted this compound derivatives are available, detailed experimental spectra for the parent, unsubstituted 1,6-dihydrothis compound core are not widely published. Therefore, this guide will present the known data for the core and supplement it with data from the parent imidazole and related derivatives to predict and explain the expected spectroscopic features.
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the this compound core.
Expected Fragmentation: The fragmentation of the this compound core is expected to proceed through the cleavage of the fused imidazole rings. The stability of the heterocyclic rings may lead to the observation of fragment ions corresponding to the loss of small molecules like HCN.
Table 1: Mass Spectrometry Data for 1,6-dihydrothis compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectrometry Peak (m/z) |
| 1,6-dihydrothis compound | C₄H₄N₄ | 108.10 g/mol | 108 [M]⁺[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of the this compound core in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Due to the lack of specific experimental NMR data for the unsubstituted this compound core, the following tables provide data for the parent imidazole to serve as a reference for the expected chemical shift regions. The fusion of the second imidazole ring is expected to influence the chemical shifts due to changes in electron density and anisotropic effects.
Table 2: ¹H NMR Spectroscopic Data for Imidazole
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.729 | Singlet | - |
| H-4, H-5 | 7.129 | Singlet | - |
| N-H | Variable (often broad) | - | - |
Data sourced from publicly available spectral databases.
Expected ¹H NMR Characteristics for this compound:
-
CH Protons: The protons on the carbon atoms of the this compound core are expected to appear in the aromatic region of the spectrum, likely between δ 7.0 and 8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the fused ring system.
-
NH Protons: The N-H protons will likely appear as a broad singlet at a downfield chemical shift, which can be highly dependent on the solvent and concentration due to hydrogen bonding.
Table 3: ¹³C NMR Spectroscopic Data for Imidazole
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-2 | 135.9 |
| C-4, C-5 | 122.1 |
Data sourced from publicly available spectral databases.
Expected ¹³C NMR Characteristics for this compound:
-
The carbon atoms of the this compound core are expected to resonate in the range of δ 115-145 ppm. The quaternary carbons at the ring fusion will have distinct chemical shifts from the CH carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in signal assignment.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3500 | Medium-Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C=N Stretch | 1600-1680 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |
This is a generalized range based on typical imidazole-containing compounds.
Expected IR Characteristics for this compound:
-
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibrations.
-
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
-
A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. A background spectrum is typically collected and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: UV-Vis Absorption Data for Imidazole Derivatives
| Compound Type | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Imidazole | ~210 | - | Various |
This is a generalized value for the parent imidazole. Fused ring systems and substituents will significantly alter the absorption maxima.
Expected UV-Vis Characteristics for this compound:
-
The this compound core is expected to exhibit absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system. The extended conjugation of the fused ring system will likely result in a red shift (longer wavelength absorption) compared to the parent imidazole.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the resulting spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for the spectroscopic characterization of the this compound core and the logical relationship between different spectroscopic techniques for structure elucidation.
Caption: General workflow for the synthesis and spectroscopic characterization of the this compound core.
Caption: Logical flow for structure elucidation of the this compound core using various spectroscopic techniques.
Conclusion
References
Unlocking the Potential of the Imidazo[4,5-d]imidazole Core: A Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-d]imidazole ring system, a fused heterocyclic scaffold, presents a unique confluence of electronic features that are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core electronic properties of this nitrogen-rich heterocycle, offering insights into its potential applications. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this emerging structural motif.
Introduction to the this compound Ring System
The this compound scaffold is a planar, bicyclic aromatic system composed of two fused imidazole rings. The presence of four nitrogen atoms within this compact structure imparts a unique set of electronic and physicochemical properties. Imidazole itself, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1][2] The fusion of two such rings in the this compound core creates a system with a high density of nitrogen atoms, which can act as both hydrogen bond donors and acceptors, and can coordinate with metal ions.[3][4] These features make the this compound scaffold a compelling candidate for the design of novel therapeutic agents and functional materials.
Electronic Properties
The electronic properties of the this compound core are governed by its aromaticity and the distribution of electron density across the ring system. These properties are critical in determining the molecule's reactivity, stability, and potential biological activity.
Aromaticity and Electron Distribution
The this compound ring system is aromatic, adhering to Hückel's rule with a cyclic, planar structure and a continuous π-electron system.[1] The aromatic nature of the imidazole ring contributes to its stability.[5] The presence of four nitrogen atoms significantly influences the electron density distribution. The nitrogen atoms, being more electronegative than carbon, create a π-deficient system, which can impact the molecule's interaction with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron.[6][7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.[6][7] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more readily polarizable and reactive.[6]
Table 1: Calculated Electronic Properties of Representative Imidazole Derivatives (Theoretical Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| Imidazole | -6.2967 | 1.8096 | 4.4871 | B3LYP/6-311G[6] |
| 2,4,5-Triphenyl-imidazole | -5.62 | -1.77 | 3.85 | B3LYP/6-31+G(d,p)[11] |
Note: This table presents data for related imidazole compounds to illustrate typical values. Specific values for the this compound core would require dedicated computational or experimental analysis.
Synthesis and Characterization
The synthesis of the this compound core can be approached through various synthetic strategies, often involving the construction of the fused imidazole rings from acyclic or heterocyclic precursors. Cycloaddition reactions are a common method for the formation of imidazole rings.[6][12]
General Synthetic Approach
A potential synthetic route to the this compound core could involve a multi-step process starting from a suitably functionalized imidazole precursor. The following diagram illustrates a conceptual synthetic workflow.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies : Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. irjweb.com [irjweb.com]
- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Physicochemical Landscape of Imidazo[4,5-d]imidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword
Imidazo[4,5-d]imidazole, a unique heterocyclic scaffold, presents a fascinating area of study in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse intermolecular interactions make it a compelling building block for novel therapeutic agents and functional materials. However, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount to unlocking its full potential.
This technical guide addresses the current state of knowledge regarding the solubility and stability of the core this compound system. It is important to note that while extensive research exists for the broader imidazole class, specific experimental data for the parent this compound is limited in publicly available literature. Therefore, this guide synthesizes available information on the core compound, provides relevant data from closely related analogues to infer potential properties, and outlines comprehensive experimental protocols for researchers to determine these crucial parameters in their own laboratories.
Physicochemical Properties of this compound
The parent this compound is a fused heterocyclic system. Basic physicochemical properties have been computed and are available through resources like PubChem.
Table 1: Computed Physicochemical Properties of this compound and its Dihydro derivative.
| Property | This compound | 1,6-dihydrothis compound | Source |
| Molecular Formula | C₄H₂N₄ | C₄H₄N₄ | PubChem |
| Molecular Weight | 106.09 g/mol | 108.10 g/mol | PubChem |
| XLogP3 | 0.3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | 4 | PubChem[1] |
Solubility Profile
Imidazole itself is a highly polar compound and is very soluble in water and other polar solvents.[2][3] The fused aromatic ring in benzimidazole generally decreases its solubility in water compared to imidazole, but it remains soluble in many organic solvents. The solubility of various imidazoles and benzimidazoles has been studied in solvents such as dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene.[4] Generally, the solubility of these compounds is influenced by the strengths of specific intermolecular interactions, including hydrogen bonding between the imidazole molecules and associations with solvent molecules.[4]
Table 2: Solubility of Related Imidazole Compounds in Various Solvents.
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| Imidazole | Water | 20 | Very Soluble | [3] |
| Imidazole | Ethanol | - | Soluble | [3] |
| Benzimidazole | Dichloromethane | 25 | Data available in graphical form | [4] |
| Benzimidazole | Toluene | 25 | Data available in graphical form | [4] |
| Benzimidazole | 1-Chlorobutane | 25 | Data available in graphical form | [4] |
| Benzimidazole | 2-Nitrotoluene | 25 | Data available in graphical form | [4] |
Note: The exact quantitative data from the cited source is presented graphically. For precise values, consulting the original publication is recommended.
Stability Characteristics and Degradation Pathways
Specific stability studies on the parent this compound are not extensively documented. However, the imidazole ring is known to be susceptible to certain degradation pathways, which can be indicative of the stability of the fused system. Forced degradation studies on molecules containing an imidazole moiety reveal that it can be liable to base-mediated autoxidation and can also be oxidized in the presence of hydrogen peroxide.[5] Furthermore, the imidazole moiety can be sensitive to photodegradation in solution.[5]
Forced degradation studies are a critical component in understanding the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to more severe conditions than those used for accelerated stability testing to identify potential degradation products and pathways.[6][7]
Common Stress Conditions for Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to assess hydrolytic stability.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide to evaluate susceptibility to oxidation.
-
Thermal Degradation: Heating the compound in both solid and solution states to determine its thermal stability.
-
Photostability: Exposing the compound to light of specific wavelengths to assess its stability upon light exposure.
Experimental Protocols
For researchers aiming to determine the solubility and stability of this compound or its derivatives, the following general experimental protocols can be adapted.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the collected supernatant through a suitable filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.
-
Protocol for Stability Indicating Method Development and Forced Degradation Studies
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours. For solid-state thermal degradation, expose the solid compound to 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability analysis.
Logical Relationship in Forced Degradation Studies
References
- 1. This compound, 1,6-dihydro- | C4H4N4 | CID 572565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
Imidazo[4,5-d]imidazole as a precursor for novel materials
An In-depth Technical Guide to Imidazo[4,5-d]imidazole and its Congeners as Precursors for Novel Materials
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system of imidazole represents a cornerstone in both materials science and medicinal chemistry. This technical guide focuses on the this compound core, a structurally intriguing molecule that is isomeric with purine. While direct research on this specific scaffold as a material precursor is nascent, its constitutional isomers and related derivatives, such as imidazo[4,5-b]pyridines and benzimidazoles, have been extensively developed. These congeners serve as powerful models for predicting the potential of the this compound core. This document provides a comprehensive overview of the synthesis, properties, and applications of these privileged structures in the development of advanced materials—including Metal-Organic Frameworks (MOFs) and functional polymers—and as key pharmacophores in drug discovery, particularly in the domain of kinase inhibitors. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a practical resource for professionals in the field.
The this compound Core: A Privileged Scaffold
The this compound moiety, specifically its stable 1,6-dihydro form (PubChem CID: 572565), is a nitrogen-rich heterocyclic aromatic compound.[1] Its structure, consisting of two fused imidazole rings, is isoelectronic and isosteric with purine, the fundamental building block of nucleic acids. This structural analogy makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This characteristic underpins its vast potential in drug development.[2]
Furthermore, the presence of multiple nitrogen atoms and N-H protons makes the core an exceptional building block in supramolecular chemistry and materials science. These sites can engage in coordination with metal ions and form strong hydrogen bonds, enabling the self-assembly of complex, functional architectures like Metal-Organic Frameworks (MOFs) and hydrogen-bonded polymers.[3]
Given the limited specific literature on this compound itself, this guide will draw upon the extensive research conducted on its close structural relatives, such as imidazo[4,5-b]pyridines and derivatives of 4,5-imidazoledicarboxylic acid, to illustrate the synthesis, properties, and applications of this promising class of compounds.
Synthetic Pathways to the Fused Imidazole Core
The construction of the fused imidazole ring system can be achieved through several reliable synthetic strategies. The most prominent among these is the Debus-Radziszewski reaction and its variations, which offer a versatile multicomponent approach to highly substituted imidazoles.[4][5]
The Debus-Radziszewski synthesis, first reported in the 19th century, is a one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted products).[4][5][6] This method is valued for its operational simplicity and its ability to generate molecular complexity from readily available starting materials.
Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a representative example of the Debus-Radziszewski reaction, often catalyzed by a Lewis or Brønsted acid to improve yields and reaction times.[7]
-
Reactant Preparation: In a round-bottom flask, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 eq.), a substituted aromatic aldehyde (1.0 eq.), and ammonium acetate (2.0-3.0 eq.).
-
Solvent and Catalyst: Add glacial acetic acid or ethanol as the solvent. For catalyzed reactions, a catalyst such as silicotungstic acid (7.5 mol%) can be added at this stage.[7]
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess ammonium acetate and solvent.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,5-trisubstituted imidazole derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Application in Advanced Materials
The unique electronic properties and multidentate coordination capability of the imidazole core make it a prime candidate for creating sophisticated functional materials.
Metal-Organic Frameworks (MOFs)
Imidazole and its carboxylated derivatives are highly effective organic linkers for the synthesis of MOFs. Zeolitic Imidazolate Frameworks (ZIFs), a prominent subclass, are composed of tetrahedrally-coordinated metal ions (like Zn²⁺ or Co²⁺) bridged by imidazolate linkers, mimicking the topology of zeolites.[9] These materials are prized for their high surface area, tunable porosity, and exceptional thermal and chemical stability.
Derivatives like 4,5-imidazoledicarboxylic acid (H₃IDC) are particularly versatile, offering six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) and the ability to be partially or fully deprotonated, leading to a rich variety of coordination modes and framework topologies. These MOFs have shown significant promise in applications such as gas storage, catalysis, and environmental remediation, particularly for the adsorption of heavy metal ions from water.[10]
| Imidazole-Based MOF | Metal Ion | Ligand | Surface Area (m²/g) | Adsorption Capacity (mg/g) | Target Pollutant |
| Zn-MOF | Zn²⁺ | 3-amino-5-mercapto-1,2,4-triazole | High (not specified) | Pb²⁺: 1097, As³⁺: 718, Hg²⁺: 32 | Heavy Metals[10] |
| ZIF-8 | Zn²⁺ | 2-Methylimidazole | ~1300-1600 | As(V): ~10 (on ZIF-8/ZnO composite) | Arsenate[11] |
| ZIF-67 | Co²⁺ | 2-Methylimidazole | Not specified | Used for explosives preconcentration | Nitroaromatics[12] |
Experimental Protocol: Synthesis of ZIF-8
This protocol describes a typical room-temperature synthesis of ZIF-8, a widely studied zinc-based imidazolate framework.
-
Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of methanol to create a 0.5 M solution.
-
Solution B: Dissolve 2-methylimidazole (Hmim) in 20 mL of methanol to create a 1.0 M solution.
-
Synthesis: Rapidly pour Solution A into Solution B under vigorous stirring at room temperature. A milky white suspension will form almost instantaneously.
-
Aging: Continue stirring the mixture for 1-2 hours to allow for crystal growth and maturation.
-
Isolation: Collect the white solid product by centrifugation or filtration.
-
Washing: Wash the product repeatedly with fresh methanol to remove any unreacted precursors trapped within the pores. This is a critical step for achieving high porosity.
-
Activation: Dry the purified ZIF-8 powder in a vacuum oven at a temperature between 100-150 °C overnight. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.
-
Characterization: Confirm the crystalline structure and phase purity using Powder X-ray Diffraction (PXRD). Analyze the porosity and surface area using N₂ sorption analysis (BET method).[11]
Functional Polymers & Organic Electronics
The imidazole ring is a versatile component in polymer chemistry. When incorporated into a polymer backbone, quaternized imidazole rings form "ionenes," a class of poly(ionic liquid)s with applications as polymer electrolytes and membranes.[3][13] Copolymers containing imidazole monomers often exhibit enhanced thermal stability compared to their non-imidazole counterparts.[14]
In organic electronics, the electron-rich nature and rigid structure of fused imidazole derivatives make them excellent candidates for materials in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[15] They can function as electron-transporting layers, host materials for phosphorescent emitters, or as the core of D-π-A (Donor-π-Acceptor) dyes for solar cells.[16][17]
| Imidazole-Based Polymer/Material | Monomers | Property | Value | Application |
| Poly(MMA-co-AOMMI) | Methyl methacrylate (MMA), 2-allyloxymethyl-1-methylimidazole (AOMMI) | Molecular Weight (Mn) | 13,500 - 17,300 g/mol | Functional Copolymers[14] |
| Imidazolium-Based Ionene (I1) | 1,6-dibromohexane, 1,1'-(hexane-1,6-diyl)bis(imidazole) | Molecular Weight (Mw) | ~14,500 g/mol | Poly(ionic liquid)s[13] |
| Imidazolium-Based Ionene (I2) | 1,6-dibromohexane, 1,1'-(butane-1,4-diyl)bis(imidazole) | Glass Transition (Tg) | 30 - 131 °C | Poly(ionic liquid)s[13] |
| CP-PPI | Carbazole-Pyrene-Phenanthroimidazole | Max Efficiency (EQE) | 2.39% | Blue Emitter for OLEDs[16] |
| PP3 Dye | Imidazole-alkyl chain-carboxylic acid | Power Conversion Eff. (PCE) | 2.01% | Dye for DSSCs[17] |
Application in Drug Development
The fused imidazole scaffold is a cornerstone of modern medicinal chemistry, primarily due to its role as a bioisostere for natural purines. This allows imidazole-based molecules to interact with a wide array of biological targets, most notably protein kinases.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[18] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation events that drive tumor cell proliferation and survival.[19] The imidazole core is an effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[20] Numerous imidazole-containing drugs have been developed to target kinases such as Src, EGFR, and Bcr-Abl.[19][21][22]
Antimicrobial and Other Therapeutic Applications
Beyond oncology, fused imidazole derivatives have been investigated for a wide range of therapeutic activities. Notably, imidazo[4,5-b]pyridines have been synthesized and evaluated as potent tuberculostatic agents against Mycobacterium tuberculosis.[23][24] Their activity is often correlated with the lipophilicity of substituents on the core structure.
| Compound Class | Target/Organism | Activity Metric (IC₅₀ / MIC) | Reference |
| Imidazo[4,5-b]pyridines | Mycobacterium tuberculosis | MICs often in the range of 1-50 µg/mL | [23][24] |
| Benzothiadiazole-imidazole derivs. | ALK5 Kinase | IC₅₀: 0.008 - 0.043 µM | [19] |
| 4-Aminoimidazole derivatives | c-Src Kinase | IC₅₀ values in the nanomolar range | [20] |
| Imidazopyridine derivatives | Methionyl-tRNA synthase (T. brucei) | IC₅₀ < 50 nM | [2] |
| Imidazo[4,5-c]pyridines | PARP (Poly(ADP-ribose) polymerase) | IC₅₀: 8.6 nM (lead compound) | [2] |
Conclusion and Future Outlook
The this compound core and its related fused imidazole systems represent a remarkably versatile and powerful platform for scientific innovation. In materials science, their ability to form robust, porous frameworks and functional polymers opens avenues for new solutions in environmental remediation, energy storage, and electronics. In drug development, their privileged structure continues to yield potent and selective inhibitors for critical therapeutic targets, particularly in oncology.
Future research should aim to bridge the knowledge gap by focusing on the direct synthesis and characterization of materials derived from the this compound scaffold itself. Exploring its unique electronic and hydrogen-bonding capabilities in comparison to its more studied isomers could unveil novel properties and applications. For drug development professionals, the ongoing exploration of this scaffold's chemical space promises the discovery of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to inspire and facilitate such future endeavors.
References
- 1. This compound, 1,6-dihydro- | C4H4N4 | CID 572565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2016134459A1 - Method for the preparation of metal-organic compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Imidazole-Based Metal-Organic Framework and its Application in Solid Phase Extraction Technique for Separation and Determination of Trace Amounts of Explosives Using High-Performance Liquid Chromatography - Iranian Scientific Association of Energetic Materials - [isaem.ir]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Properties of New Imidazole Derivatives Including Various Chromophore for OLEDs-光电查 [oe1.com]
- 17. uokerbala.edu.iq [uokerbala.edu.iq]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors [mdpi.com]
- 21. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Investigations of the Imidazo[4,5-d]imidazole Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-d]imidazole scaffold is a significant heterocyclic motif that has garnered interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a bioisostere for purines. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this core. Detailed computational protocols, data presentation formats, and workflow visualizations are offered to facilitate further research and development of novel derivatives.
Introduction
The imidazole ring is a fundamental component in a vast array of biologically active molecules and functional materials.[1] The fusion of two imidazole rings to form the this compound system creates a planar, electron-rich heterocyclic core with a unique distribution of nitrogen atoms, making it an intriguing candidate for drug design and electronic materials development. Computational chemistry provides a powerful toolkit for understanding the intrinsic properties of this scaffold, enabling the prediction of its behavior in various chemical environments and its potential interactions with biological targets.
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in characterizing the geometry, stability, and electronic landscape of this compound and its derivatives. These computational approaches allow for the investigation of tautomeric forms, vibrational modes, and electronic transitions, providing insights that are often complementary to experimental data. This guide outlines the key computational techniques and workflows applicable to the study of the this compound core.
Computational Methodologies
The following section details the typical computational protocols for investigating the this compound scaffold. These methods are representative of those used for a wide range of imidazole-containing heterocyclic systems.
Geometry Optimization and Tautomerism
The initial and most critical step in the computational analysis of this compound is the optimization of its molecular geometry. Due to the presence of multiple nitrogen atoms, several tautomeric forms are possible. It is essential to identify the most stable tautomer as it will dictate the molecule's properties.
Protocol:
-
Initial Structure Generation: The 2D structure of the desired this compound tautomer is drawn using a chemical drawing program and converted to a 3D structure.
-
Computational Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.[1][2]
-
Theoretical Level: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid functional is widely used for its balance of accuracy and computational cost.[1][2][3]
-
Basis Set: A variety of basis sets can be employed, with Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) being common choices for geometry optimizations.[2] For more accurate energy calculations, correlation-consistent basis sets like cc-pVDZ may be used.[4]
-
Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The relative energies of the different tautomers are then compared to determine the most stable form.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational vibrational analysis is crucial for assigning the observed experimental bands to specific molecular motions.
Protocol:
-
Frequency Calculation: The harmonic vibrational frequencies are obtained from the frequency calculation performed after geometry optimization.
-
Scaling Factor: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
-
Visualization: The vibrational modes can be visualized using software like GaussView to aid in the assignment of specific stretching, bending, and torsional motions.
Electronic Properties
Understanding the electronic structure of this compound is key to predicting its reactivity and potential applications. Key electronic properties include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculation. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic excitation energy.[1]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.[1]
Quantitative Data Summary
The following tables provide an example of how quantitative data from computational studies of an this compound derivative could be presented. The values provided are hypothetical and for illustrative purposes only.
Table 1: Calculated Thermodynamic and Electronic Properties
| Parameter | Value |
| Thermodynamic Properties | |
| Zero-point vibrational energy (kcal/mol) | 75.3 |
| Enthalpy (Hartree) | -488.12345 |
| Gibbs Free Energy (Hartree) | -488.15678 |
| Electronic Properties | |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 2.15 |
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) |
| N-H Stretch | 3550 | 3408 | 50.2 |
| C-H Stretch | 3150 | 3024 | 25.8 |
| C=N Stretch | 1620 | 1555 | 110.5 |
| Imidazole Ring Deformation | 1450 | 1392 | 85.3 |
| C-N Stretch | 1380 | 1325 | 65.1 |
Signaling Pathways and Molecular Interactions
In the context of drug development, understanding how this compound derivatives might interact with biological targets is crucial. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.
Workflow for Molecular Docking:
-
Ligand Preparation: The 3D structure of the this compound derivative is optimized as described in Section 2.1.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations, which explore various conformations and orientations of the ligand within the protein's binding site.
-
Analysis of Results: The results are analyzed to identify the most favorable binding poses, which are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.
Conclusion
The theoretical and computational study of the this compound core provides invaluable insights into its fundamental properties. The methodologies outlined in this guide, from geometry optimization and vibrational analysis to the prediction of electronic properties and intermolecular interactions, form a robust framework for the rational design of novel compounds based on this promising scaffold. By leveraging these computational tools, researchers can accelerate the discovery and development of new therapeutic agents and advanced materials.
References
- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrar.org [ijrar.org]
An In-depth Technical Guide to the Synthesis of the Imidazo[4,5-d]imidazole Nucleus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes to the imidazo[4,5-d]imidazole core, a fascinating and versatile heterocyclic scaffold. The focus is on the most prevalent derivative, tetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, commonly known as glycoluril. This document details established synthetic protocols, presents quantitative data in a clear, tabular format, and explores the logical connections within the synthetic pathways through visual diagrams.
Introduction to the this compound Core
The this compound nucleus is a fused heterocyclic system composed of two imidazole rings. The saturated derivative, glycoluril, is a bicyclic bis-urea that serves as a valuable building block in supramolecular chemistry, particularly in the synthesis of macrocyclic hosts like cucurbit[n]urils.[1][2] Derivatives of glycoluril have found applications as biocides, crosslinking agents, and slow-release nitrogen fertilizers.[1][2] The rigid, pre-organized structure of the this compound core makes it an attractive scaffold for the design of functional molecules in materials science and medicinal chemistry.
Synthetic Routes to the Tetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Glycoluril) Nucleus
The most common and direct approach to the glycoluril core is the acid-catalyzed condensation reaction between an α-dicarbonyl compound and two equivalents of urea or a urea derivative.[2]
Synthetic Pathway Overview
Caption: General reaction scheme for the synthesis of the glycoluril nucleus.
Key Synthetic Methodologies
Two primary methodologies have been established for the synthesis of the glycoluril core.
Method 1: Condensation of α-Dicarbonyl Compounds with Ureas
This is the most widely employed method for constructing the tetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione skeleton. The reaction typically involves heating an α-dicarbonyl compound, such as glyoxal or benzil, with an excess of urea or a substituted urea in the presence of an acid catalyst.
Method 2: Reaction of Urea with 4,5-Dihydroxyimidazolidin-2-one
An alternative approach utilizes a pre-formed cyclic urea derivative, trans-4,5-dihydroxyimidazolidin-2-one, which reacts with another equivalent of urea under acidic conditions to form the fused bicyclic glycoluril structure.
Quantitative Data on Glycoluril Synthesis
The following table summarizes various reported conditions and yields for the synthesis of glycoluril and its derivatives.
| Entry | α-Dicarbonyl Compound | Urea Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzil (1 mmol) | Urea (1 mmol) | Grinding, solvent-free | Room Temp. | 10-15 min | 90 | [3] |
| 2 | Glyoxal (1.15 mmol) | Urea (2.53 mmol) | H₃PW₁₂O₄₀ / Methanol | Room Temp. | 2 h | 75 | [4] |
| 3 | 2,3-Butanedione (1.15 mmol) | Urea (2.53 mmol) | H₃PW₁₂O₄₀ / Methanol | Room Temp. | 2 h | 95 | [4] |
| 4 | Benzil | N,N'-Dimethylurea | Grinding, solvent-free | Room Temp. | 15-20 min | 85 | [3] |
| 5 | Glyoxal (30% aq.) | Phenylurea | HCl / Water | 75 | 50 min | 47 | [5] |
Detailed Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 3a,6a-Diphenyl-tetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
-
Materials: Benzil (1 mmol, 210 mg), Urea (1 mmol, 60 mg).
-
Procedure: A mixture of benzil and urea is ground together in a mortar and pestle at room temperature. The progress of the reaction is monitored by thin-layer chromatography. After completion (typically 10-15 minutes), the mixture is poured into 50 mL of water. The resulting precipitate is filtered, washed with cold water, and dried to afford the product.[3]
Protocol 2: Acid-Catalyzed Synthesis of Tetrahydro-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Glycoluril)
-
Materials: Glyoxal (40% aqueous solution, 1.15 mmol), Urea (2.53 mmol, 152 mg), H₃PW₁₂O₄₀ (0.0115 mmol, 33 mg), Methanol (1 mL).
-
Procedure: To a solution of urea in methanol, the heteropolyacid catalyst H₃PW₁₂O₄₀ is added. To this mixture, the aqueous glyoxal solution is added, and the reaction is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure, and the residue is washed with water and dried to yield the glycoluril product.[4]
Potential Biological Relevance and Signaling Pathways
While the this compound nucleus itself is not a widely recognized pharmacophore, its synthetic precursor, glyoxal, and its metabolic product, methylglyoxal, are known to have significant biological effects. Methylglyoxal, in particular, has been shown to be an endogenous electrophile that can modify cellular proteins and signaling pathways.
Recent studies have indicated that the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) leads to an accumulation of methylglyoxal. This accumulation of methylglyoxal can, in turn, inactivate proteins of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway by crosslinking them. The NF-κB pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and the potential, indirect inhibitory role of methylglyoxal.
Caption: Inhibition of the NF-κB signaling pathway.
This diagram illustrates that external stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Inhibition of the enzyme PGK1 can lead to the buildup of methylglyoxal, which can then inactivate NF-κB, thus downregulating this inflammatory pathway. While direct inhibition of NF-κB by this compound derivatives is not yet established, the chemical relationship to glyoxal suggests this as a potential area for future drug discovery efforts.
Conclusion
The this compound nucleus, particularly in its saturated form as glycoluril, is an accessible and valuable scaffold in chemical synthesis. The primary route to this core structure via the condensation of α-dicarbonyls with ureas is efficient and versatile. While the direct biological applications of the core itself are still emerging, its relationship to biologically active precursors like glyoxal points towards potential avenues for the development of novel therapeutics, for instance, as modulators of key signaling pathways like NF-κB. Further exploration of the chemical space around the this compound nucleus is warranted to unlock its full potential in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Imidazo[4,5-d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted Imidazo[4,5-d]imidazole derivatives utilizing palladium-catalyzed cross-coupling reactions. This class of compounds holds significant potential in medicinal chemistry, particularly as kinase inhibitors.
Introduction
The this compound scaffold is a privileged heterocyclic motif in drug discovery due to its structural rigidity and ability to form multiple hydrogen bonds, making it an attractive core for designing enzyme inhibitors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for the efficient and modular synthesis of complex heterocyclic molecules like this compound derivatives. These methods allow for the introduction of a wide range of substituents onto the core structure, enabling the exploration of structure-activity relationships (SAR) for drug development.
This document outlines a representative synthetic strategy for accessing 2,3,6,7-tetra-substituted this compound derivatives through a sequential palladium-catalyzed Suzuki-Miyaura coupling approach, starting from a tetra-halo-Imidazo[4,5-d]imidazole precursor. Additionally, we provide insights into the potential application of these derivatives as kinase inhibitors, with a focus on the p38 MAPK signaling pathway.
Data Presentation
The following tables summarize the representative yields for a sequential Suzuki-Miyaura cross-coupling reaction to synthesize 2,3,6,7-tetra-aryl-Imidazo[4,5-d]imidazoles. The synthesis proceeds in a stepwise manner, allowing for the introduction of different aryl groups at specific positions.
Table 1: Reaction Conditions and Yields for the First Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 12 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 14 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 16 | 75 |
Table 2: Reaction Conditions and Yields for the Second Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | 2M K₃PO₄ | Dioxane | 100 | 18 | 72 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | 2M K₃PO₄ | Dioxane | 100 | 20 | 68 |
| 3 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (5) | 2M K₃PO₄ | Dioxane | 100 | 18 | 70 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | 2M K₃PO₄ | Dioxane | 100 | 24 | 65 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. All reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2,6-Diaryl-3,7-dibromo-Imidazo[4,5-d]imidazole (First Suzuki-Miyaura Coupling)
This protocol describes the selective mono-arylation at the more reactive positions of a tetra-halo precursor.
Materials:
-
1,2,3,5,6,7-Tetrabromo-1H,5H-imidazo[4,5-d]imidazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 1,2,3,5,6,7-tetrabromo-1H,5H-imidazo[4,5-d]imidazole (1.0 mmol), the desired arylboronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (20 mL) and ethanol (5 mL) to the flask, followed by the 2 M sodium carbonate solution (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-diaryl-3,7-dibromo-imidazo[4,5-d]imidazole.
Protocol 2: Synthesis of 2,3,6,7-Tetra-aryl-Imidazo[4,5-d]imidazole (Second Suzuki-Miyaura Coupling)
This protocol describes the arylation of the remaining halogenated positions.
Materials:
-
2,6-Diaryl-3,7-dibromo-Imidazo[4,5-d]imidazole (from Protocol 1)
-
Arylboronic acid (e.g., 4-Chlorophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
2 M Potassium phosphate (K₃PO₄) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine the 2,6-diaryl-3,7-dibromo-Imidazo[4,5-d]imidazole (1.0 mmol), the second arylboronic acid (2.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol).
-
Add 1,4-dioxane (15 mL) and the 2 M potassium phosphate solution (4 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final 2,3,6,7-tetra-aryl-Imidazo[4,5-d]imidazole product.
Mandatory Visualizations
Experimental Workflow
Caption: Sequential Suzuki-Miyaura coupling workflow.
Signaling Pathway Inhibition
This compound derivatives have been investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.
Caption: Inhibition of the p38 MAPK signaling pathway.
Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazoles
Topic: Microwave-Assisted Synthesis of Substituted Imidazo[4,5-d]imidazoles
Audience: Researchers, scientists, and drug development professionals.
Note on the State of Research: The Imidazo[4,5-d]imidazole scaffold, a fused heterocyclic system, is a molecule of significant interest in medicinal chemistry. However, a comprehensive review of current scientific literature reveals a notable scarcity of established and documented protocols specifically detailing the microwave-assisted synthesis of its substituted derivatives.
In contrast, the microwave-assisted synthesis of substituted imidazoles is a well-established, highly efficient, and extensively documented field.[1] These protocols offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[2]
This document will therefore provide detailed application notes and a representative protocol for the microwave-assisted, multi-component synthesis of complex substituted imidazoles. This protocol serves as a practical and illustrative guide for researchers looking to apply microwave chemistry to the synthesis of nitrogen-containing heterocycles and can be considered a foundational model for potential future development of synthetic routes toward substituted Imidazo[4,5-d]imidazoles.
Application Note 1: One-Pot, Two-Step Synthesis of Tri/Tetrasubstituted Imidazoles
The synthesis of highly substituted imidazoles can be efficiently achieved through a one-pot, sequential, multi-component reaction under microwave irradiation. This approach leverages the rapid and controlled heating of microwaves to first facilitate the formation of an imine intermediate, followed by a cyclocondensation reaction to form the imidazole ring in the same vessel without intermediate isolation.
A representative reaction involves the condensation of an aldehyde, a primary amine, a 1,2-dicarbonyl compound (e.g., benzil), and an ammonia source (e.g., ammonium acetate), often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).[1] The use of microwave energy drastically reduces reaction times from many hours or days to under two hours.[1]
Key Advantages:
-
Speed: Reaction times are significantly reduced compared to conventional refluxing methods.[1]
-
Efficiency: Generally provides moderate to good yields for a wide range of substrates.[1]
-
Green Chemistry: Often utilizes greener solvents like ethanol and reduces energy consumption.[1]
-
Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.
Data Presentation: Synthesis of Imidazo[1,2-a]pyrimidine-Substituted Imidazoles
The following data, adapted from a study by Güngör et al., illustrates the efficiency of a sequential, one-pot microwave-assisted synthesis for a variety of primary amines.[1]
| Compound | R-Group (Amine) | Time (min) | MW Power (W) | Temperature (°C) | Yield (%)[1] |
| 1 | H (from NH₄OAc) | 80 | 200 | 100 | 58 |
| 2 | Phenyl | 80 | 200 | 100 | 50 |
| 3 | p-Tolyl | 60 | 200 | 100 | 62 |
| 4 | p-Anisyl | 60 | 200 | 100 | 55 |
| 5 | p-Hydroxyphenyl | 60 | 200 | 100 | 46 |
| 6 | p-Chlorophenyl | 80 | 200 | 100 | 46 |
| 7 | Benzyl | 60 | 200 | 100 | 80 |
| 8 | Ethyl | 60 | 200 | 100 | 75 |
| 9 | Isopropyl | 60 | 200 | 100 | 68 |
| 10 | Cyclohexyl | 60 | 200 | 100 | 72 |
Visualized Experimental Workflow & Reaction Pathway
The following diagrams illustrate the general workflow for the microwave-assisted synthesis and the proposed reaction mechanism.
Caption: General workflow for a two-step, one-pot microwave-assisted imidazole synthesis.
Caption: Proposed reaction pathway for the multi-component synthesis of imidazoles.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the microwave-assisted synthesis of 2-(1,4,5-trisubstituted-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine and should be adapted for specific substrates.[1]
Materials and Equipment:
-
Substituted aldehyde (1.0 equiv.)
-
Primary amine (1.1 equiv.)
-
Benzil (1.0 equiv.)
-
Ammonium acetate (5.0 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 equiv.)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Monitored microwave reactor (e.g., Anton Paar Monowave series or similar)
-
35 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Imine Formation
-
To a 35 mL microwave reaction vessel containing a magnetic stir bar, add the starting aldehyde (e.g., 0.51 mmol, 1.0 equiv.), the primary amine (0.56 mmol, 1.1 equiv.), and p-TsOH (0.10 mmol, 0.2 equiv.).
-
Add 2 mL of anhydrous ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a power of 100 W, maintaining a temperature of 80°C for 30 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
Step 2: Cyclocondensation
-
To the same reaction vessel containing the crude imine intermediate, add benzil (0.51 mmol, 1.0 equiv.) and ammonium acetate (2.55 mmol, 5.0 equiv.).
-
Reseal the vessel and place it back into the microwave reactor.
-
Irradiate the mixture with a power of 200 W, maintaining a temperature of 100°C for 60-80 minutes.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate eluent system). Continue irradiation until the starting materials are consumed.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Add 20 mL of DCM to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic phase with 20 mL of distilled water.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent and evaporate the solvent to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure substituted imidazole derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).
References
Application Notes and Protocols for Imidazo[4,5-d]imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-d]imidazole scaffold, a fused heterocyclic system, has garnered significant interest in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets. This document provides a comprehensive overview of the applications of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Therapeutic Applications
Derivatives of the this compound core have demonstrated promising activity in several key therapeutic areas, primarily as kinase inhibitors for anticancer therapy and as antiviral agents.
Anticancer Activity
This compound-based compounds have been investigated as potent inhibitors of various kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases.[1] Their ability to mimic the purine structure allows them to bind to the ATP-binding site of these enzymes, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and migration.[2]
Antiviral Activity
The structural similarity of this compound nucleoside analogues to natural nucleosides makes them attractive candidates for antiviral drug development.[3][4] These compounds can act as chain terminators or inhibitors of viral polymerases, enzymes crucial for the replication of viral genomes.[5] While some derivatives have been synthesized and tested, their broad-spectrum antiviral efficacy is still under active investigation.[3]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected this compound and related derivatives.
Table 1: Anticancer Activity of Imidazo-Fused Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-c][1][3][6]triazol-3(5H)-ylidene)benzamide (4e) | SISO (cervical cancer) | 2.38 | [7] |
| Imidazo[2,1-c][1][3][6]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) | RT-112 (bladder cancer) | 3.77 | [7] |
| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) | A549 (lung cancer) | Data not specified, noted for inducing apoptosis and cell cycle arrest | [8] |
Table 2: Kinase Inhibitory Activity of Imidazo-Fused Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Imidazopyridazine-thiazolidinedione (YPC-21440) | Pim-1 | <10 | [9] |
| Imidazopyridazine-thiazolidinedione (YPC-21817) | Pim-1 | <10 | [9] |
| Imidazo[4,5-b]pyridine derivative (AZ-23) | TrkA | <100 | [1] |
| Benzothiadiazole-imidazole derivative (57) | ALK5 | 8 | [2] |
Table 3: Antiviral Activity of Imidazo-Fused Nucleoside Analogues
| Compound ID | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-d]isothiazole nucleoside (15a) | L1210 (murine leukemia) | Moderate inhibition | [3] |
| Imidazo[4,5-d]isothiazole nucleoside (5e) | L1210 (murine leukemia) | Moderate inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for related compounds.
Synthesis of this compound Derivatives (General Protocol)
This protocol describes a general method for the synthesis of a substituted this compound scaffold, adapted from procedures for related fused imidazole systems.[10]
Materials:
-
Substituted 4,5-diaminoimidazole
-
Appropriate aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted 4,5-diaminoimidazole (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or carboxylic acid (1.1 equivalents) to the solution.
-
If using a catalyst, add it to the reaction mixture (0.1 equivalents).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Cytotoxicity Assay (MTT Assay Protocol)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase, for example, a receptor tyrosine kinase.[1][9]
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound or vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: General workflow for synthesizing this compound derivatives.
Caption: Workflow for assessing the cytotoxicity of this compound compounds.
Caption: Mechanism of action for this compound kinase inhibitors.
References
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 3. Synthesis, antiproliferative and antiviral activity of imidazo[4,5-d]isothiazole nucleosides as 5:5 fused analogs of nebularine and 6-methylpurine ribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[4,5-d]imidazole Derivatives as Fluorescent Probes for ATP Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Imidazo[4,5-d]imidazole derivatives, specifically focusing on the closely related and well-documented Imidazo[4,5-f][1][2]phenanthroline-Zn(II) complexes, as fluorescent probes for the detection of adenosine triphosphate (ATP).
Introduction
Adenosine-5'-triphosphate (ATP) is a crucial molecule that serves as the primary energy currency in all living cells, playing a pivotal role in numerous cellular processes.[1] The ability to accurately monitor intracellular ATP levels is of significant interest in various fields of biological research and drug development, as fluctuations in ATP concentration are associated with a range of diseases, including cancer, neurodegenerative disorders, and ischemia.[3] Fluorescent probes offer a powerful tool for the real-time visualization and quantification of ATP in living cells and biological samples due to their high sensitivity and selectivity.[3]
This compound derivatives, and in particular their zinc(II) complexes, have emerged as a promising class of fluorescent chemosensors for ATP. These probes exhibit selective recognition of ATP over other biologically relevant anions and nucleotides, leading to a measurable change in their fluorescence properties.[1] This document provides detailed methodologies for the synthesis and application of these probes for ATP detection.
Principle of ATP Detection
The detection of ATP using Imidazo[4,5-f][1][2]phenanthroline-Zn(II) complexes is based on the principle of coordination chemistry. The zinc(II) ion in the complex acts as a recognition site for the phosphate groups of ATP. Upon binding of ATP to the zinc center, the coordination environment of the metal ion is altered, which in turn modulates the electronic properties of the imidazo-phenanthroline fluorophore. This interaction typically results in a "turn-on" or "turn-off" fluorescent response, allowing for the quantification of ATP concentration. The selectivity of these probes for ATP over other nucleotides like ADP and AMP is attributed to the stronger electrostatic interactions with the triphosphate chain of ATP.[1]
References
- 1. Design and development of imidazo[4,5-f] [1,10] phenanthroline-Zn(ii) based fluorescent probes for specific recognition of ATP with tunable optical responses and probing the enzymatic hydrolysis of ATP by alkaline phosphatase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and DNA binding of mu-[2,9-bis(2-imidazo[4,5-f][1,10]phenanthroline)-1,10-phenanthroline]bis[1,10-phenanthrolinecopper(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[4,5-d]imidazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-d]imidazole derivatives, particularly phenanthro[9,10-d]imidazole (PI), have emerged as a promising class of materials for high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid and planar structure, coupled with excellent thermal and morphological stability, makes them suitable for various roles within the OLED architecture, including as emitters, hosts for phosphorescent dopants, and electron-transporting materials.[1][2] The strong electron-withdrawing nature of the imidazole core contributes to their desirable electronic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of PI derivatives and the fabrication of OLEDs incorporating these materials.
Data Presentation: Performance of this compound-Based OLEDs
The following tables summarize the key performance parameters of various OLEDs utilizing this compound derivatives as the emissive or host material. This data is compiled from multiple research publications to provide a comparative overview.
| Compound/Device Name | Role of this compound Derivative | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Fluorescent Emitters | ||||||
| Device B (Emitter 2) | Emitter | 1.1 | - | 4.0-4.8 | Deep-blue | [3] |
| BCzB-PPI | Emitter | 4.43 | 11,364 | ~3 | (0.157, 0.080) | [4] |
| PPIM-22F | Emitter | 7.87 | - | 3.1 | (0.16, 0.10) | [5] |
| PPIM-2CN | Emitter | 7.12 | - | 2.8 | (0.17, 0.23) | [5] |
| 4NTAZ-PPI | Emitter | 7.3 | - | - | (0.149, 0.131) | [3] |
| TAZ-PPI | Emitter | 5.9 | - | - | (0.149, 0.130) | [3] |
| Host Materials for Phosphorescent OLEDs | ||||||
| 2-[4-(N,N-diphenylamino)phenyl]-1-phenylphenanthro[9,10-d]imidazole | Host (Red Phosphor) | 15.9 | - | 2.8 | Red | [6] |
| Phenanthro[9,10-d]triazole and imidazole derivatives | Host (Blue Phosphor) | >20 | - | - | Blue | [7] |
| Zn(TPPI)2 | Host (Green Phosphor) | 21.71 | - | - | Green | [1] |
| Zn(TPPI)2 | Host (Yellow Phosphor) | 23.85 | - | - | Yellow | [1] |
| Zn(TPPI)2 | Host (Red Phosphor) | 23.99 | - | - | Red | [1] |
| Zn(TPPI)2 | Host (Blue Phosphor) | 21.79 | - | - | Blue | [1] |
| Zn(TPPI)2 | Host (White Emitter) | 23.15 | - | - | White | [1] |
Experimental Protocols
Protocol 1: Synthesis of Phenanthro[9,10-d]imidazole (PI) Derivatives via Debus-Radziszewski Reaction
This protocol describes a general one-pot synthesis for 2-aryl-1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives.
Materials:
-
Phenanthrene-9,10-dione
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenanthrene-9,10-dione (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in glacial acetic acid.
-
Add ammonium acetate (10-20 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water and then with a small amount of cold ethanol or methanol.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol, chloroform).[8]
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Synthesis of Functionalized PI Derivatives via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki coupling reaction to introduce aryl or heteroaryl substituents onto a brominated PI core.
Materials:
-
Brominated phenanthro[9,10-d]imidazole derivative (e.g., 2-(4-bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole) (1.0 eq.)
-
Aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., potassium carbonate, cesium carbonate) (2.0-3.0 eq.)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)
Procedure:
-
To a Schlenk flask, add the brominated PI derivative, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.[9][10]
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Further purify the material by vacuum sublimation to achieve the high purity required for OLED fabrication.[5]
Protocol 3: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation
This protocol describes the fabrication of a typical multilayer OLED device in a high-vacuum thermal evaporation system.
1. Substrate Cleaning:
-
Sequentially sonicate the patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., Hellmanex™ III), deionized water, and isopropyl alcohol (IPA) for 15 minutes each.[11]
-
Rinse the substrates thoroughly with deionized water between each sonication step.[11]
-
Dry the substrates with a stream of high-purity nitrogen gas.[11]
-
Immediately before loading into the evaporation chamber, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[12]
2. Thin Film Deposition:
-
Load the cleaned substrates and the organic and metal materials into the thermal evaporation chamber. The base pressure of the chamber should be below 1 x 10⁻⁶ Torr.[13]
-
Deposit the layers sequentially onto the ITO substrate without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit a 5-10 nm thick layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 30-50 nm thick layer of a hole-transporting material (e.g., NPB).
-
Emissive Layer (EML):
-
For a fluorescent device: Deposit a 20-40 nm thick layer of the this compound derivative.
-
For a phosphorescent device: Co-evaporate the this compound host material with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration (e.g., 5-15 wt%). The total thickness should be 20-40 nm.
-
-
Electron Transport Layer (ETL): Deposit a 20-40 nm thick layer of an electron-transporting material (e.g., TPBi).
-
Electron Injection Layer (EIL): Deposit a thin (0.5-1 nm) layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100-150 nm thick layer of aluminum (Al).
-
-
The deposition rate of the organic materials is typically maintained at 0.5-2 Å/s, while the metal cathode is deposited at a higher rate. Monitor the thickness of each layer using a quartz crystal microbalance.
3. Encapsulation:
-
Immediately after deposition, transfer the devices to an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O) for encapsulation.
-
Apply a UV-curable epoxy resin around the active area of the device and place a clean glass coverslip on top.
-
Cure the epoxy by exposing it to UV light to seal the device and protect it from atmospheric degradation.
Protocol 4: Fabrication of an OLED Emissive Layer via Spin-Coating
This protocol is for depositing the emissive layer from solution, which is common for polymeric or soluble small-molecule OLED materials.
1. Solution Preparation:
-
Prepare a solution of the this compound derivative (and dopant, if applicable) in a suitable organic solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 10-20 mg/mL).
-
Stir the solution, typically overnight, to ensure complete dissolution.
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before use to remove any particulate matter.[14]
2. Spin-Coating Process (in an inert atmosphere glovebox):
-
Place the substrate with the previously deposited layers (e.g., ITO/PEDOT:PSS) onto the spin-coater chuck.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.[14]
-
After spin-coating, anneal the film on a hotplate at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.[14]
-
Proceed with the deposition of the subsequent layers (ETL, EIL, cathode) via thermal evaporation as described in Protocol 3.
Mandatory Visualizations
Caption: Workflow for the synthesis of functionalized PI derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry:Debus-Radziszewski imidazole synthesis - HandWiki [handwiki.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthro[9,10-d]triazole and imidazole derivatives: high triplet energy host materials for blue phosphorescent organic light emitting devices (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. Detailed Explanation of, The Process of Making OLED Devices in The Glove Box [nichwell.com]
- 13. iipseries.org [iipseries.org]
- 14. ossila.com [ossila.com]
Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the structural analysis of imidazo[4,5-d]imidazoles using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for the unambiguous identification and characterization of novel compounds within this class of heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.
Introduction to Imidazo[4,5-d]imidazoles
Imidazo[4,5-d]imidazoles are a class of fused heterocyclic compounds containing two imidazole rings. The arrangement of nitrogen atoms in this bicyclic system imparts unique electronic and chemical properties, making them valuable scaffolds in drug discovery and for the development of functional organic materials. Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR) and for quality control during synthesis.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of imidazo[4,5-d]imidazoles in solution. ¹H and ¹³C NMR are routinely used to establish the carbon-hydrogen framework, while 2D NMR techniques such as COSY, HSQC, and HMBC can reveal through-bond correlations to confirm connectivity.
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common solvents for N-heterocycles include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons, such as those on the imidazole nitrogen.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration may be necessary.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a glass wool plug or a syringe filter directly into a clean and dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts.
NMR Experimental Protocols
The following tables summarize typical acquisition parameters for the NMR analysis of imidazo[4,5-d]imidazoles.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Program | Standard 1D pulse sequence |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | -2 to 14 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 16-64 |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled pulse sequence |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | 0 to 160 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024-4096 |
Representative NMR Data
Table 3: Exemplary ¹H and ¹³C NMR Chemical Shifts for a Fused Imidazole System (Imidazo[1,2-a]imidazole in CDCl₃)[1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 7.08 | 119.9 |
| H-3 | 7.02 | 104.4 |
| H-5 | 6.89 | 106.0 |
| H-6 | 7.42 | 126.9 |
Note: Chemical shifts are highly dependent on the substitution pattern and the solvent used.
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer valuable structural information.
Sample Preparation for Mass Spectrometry
-
Sample Purity: Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.
-
Solvent Selection: Dissolve the sample in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Concentration: A typical concentration range for LC-MS analysis is 1-50 µg/mL.
-
Filtration/Centrifugation: Remove any particulate matter to prevent clogging of the instrument's fluidics.
Mass Spectrometry Experimental Protocols
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar N-heterocycles like imidazo[4,5-d]imidazoles as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) is a harder ionization technique that can induce more fragmentation, which can be useful for structural elucidation.
Table 4: ESI-MS Parameters
| Parameter | Recommended Value |
| Ionization Mode | Positive |
| Capillary Voltage | 3-5 kV |
| Nebulizer Pressure | 20-40 psi |
| Drying Gas Flow | 5-10 L/min |
| Drying Gas Temperature | 300-350 °C |
Table 5: EI-MS Parameters
| Parameter | Recommended Value |
| Ionization Energy | 70 eV |
| Source Temperature | 200-250 °C |
| Ionization Current | 50-200 µA |
Expected Fragmentation Patterns
The fragmentation of the imidazole ring upon electron impact often involves the loss of small molecules. For imidazo[4,5-d]imidazoles, common fragmentation pathways may include the loss of HCN, N₂, or cleavage of substituents. The exact fragmentation will depend on the specific substitution pattern of the molecule.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized imidazo[4,5-d]imidazole derivative.
Caption: Workflow for the synthesis, purification, and structural analysis of imidazo[4,5-d]imidazoles.
Data Presentation and Interpretation
A combination of NMR and mass spectrometry data is crucial for the unambiguous structural determination of imidazo[4,5-d]imidazoles.
-
Mass Spectrometry provides the molecular weight of the compound, which, combined with high-resolution mass spectrometry (HRMS), can determine the elemental composition.
-
¹H NMR gives information on the number and chemical environment of protons.
-
¹³C NMR reveals the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC) confirms the connectivity between atoms in the molecule.
By integrating these datasets, researchers can confidently propose and confirm the structure of novel this compound derivatives.
Conclusion
The protocols outlined in this application note provide a robust framework for the NMR and mass spectrometry analysis of imidazo[4,5-d]imidazoles. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately characterize these important heterocyclic compounds, facilitating their further development in various scientific and industrial applications.
References
Application Notes and Protocols: Imidazo[4,5-d]imidazole Compounds as Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of imidazo[4,5-d]imidazole and its related fused heterocyclic compounds as potent kinase inhibitors in the context of cancer research. This document details the inhibitory activities of these compounds against various oncogenic kinases, outlines protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows involved.
Introduction to this compound Compounds in Oncology
The this compound scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its unique structural and electronic properties allow for versatile interactions with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of cancer, driving tumor growth, proliferation, survival, and metastasis. Consequently, targeting these kinases with small molecule inhibitors is a clinically validated and highly pursued strategy in oncology drug discovery.
This document focuses on several key kinase targets that have been effectively modulated by this compound-based compounds, including PI3K, mTOR, PAK4, VEGFR, p38 MAPK, and Aurora kinases.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound and related fused imidazole compounds against key oncogenic kinases.
Table 1: PI3K/mTOR Inhibitory Activity
| Compound | Target(s) | IC50 / Ki | Cell Line / Assay Conditions | Reference(s) |
| NVP-BEZ235 | PI3Kα, β, δ, γ / mTOR | 4 nM, 75 nM, 7 nM, 5 nM / 20.7 nM | Cell-free assays | [][2] |
| GSK2126458 | PI3Kα, β, δ, γ / mTORC1/2 | Ki: 0.019 nM, 0.13 nM, 0.024 nM, 0.06 nM / 0.18 nM, 0.3 nM | Biochemical assays | [][3] |
| OSI-027 | mTORC1/mTORC2 | 22 nM / 65 nM | Biochemical assays | [4] |
| AZD2014 | mTOR | 2.8 nM | Cell-free assay | [4] |
| Ku-0063794 | mTORC1/mTORC2 | ~10 nM | Cell-free assay | [4] |
| Torin 1 | mTOR | 2-10 nM | In vitro kinase assays | [4] |
| GDC-0941 | PI3Kα, β, δ, γ / mTOR | 3 nM, 33 nM, 3 nM, 75 nM / 580 nM | Biochemical assays | [5] |
Table 2: Other Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Cell Line / Assay Conditions | Reference(s) |
| KY-04045 | PAK4 | 8.7 µM | Biochemical assay | [6] |
| LCH-7749944 | PAK4 | 14.93 µM | Biochemical assay | [7] |
| Compound 23j | VEGFR-2 | 3.7 nM | Enzyme assay | [8] |
| Imidazolinone 3j | VEGFR-2 | 0.07 µM | Enzyme assay | [9] |
| Imidazo[4,5-b]pyridin-2-one 21 | p38 MAP Kinase | Potent inhibitor | Biochemical and cellular assays | [10] |
| SB203580 (reference) | p38α MAP Kinase | 0.50 µM | In vitro assay | [11] |
| Imidazo[4,5-b]pyridine IX | CDK9 | 0.63 µM | Biochemical assay | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by this compound compounds and the general workflows for their evaluation are provided below using Graphviz.
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: The p38 MAPK Signaling Pathway.
Experimental Workflow Diagrams
Caption: General Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to certain this compound derivatives involves a multi-component reaction. While specific reaction conditions vary depending on the desired substitutions, a general protocol is outlined below.
Materials:
-
Appropriately substituted diaminoimidazole or a precursor.
-
A dicarbonyl compound (e.g., a glyoxal derivative).
-
An aldehyde.
-
Ammonium acetate or another ammonia source.
-
Solvent (e.g., ethanol, acetic acid).
Procedure:
-
To a solution of the diaminoimidazole precursor in the chosen solvent, add the dicarbonyl compound, the aldehyde, and ammonium acetate.
-
The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is often precipitated by the addition of water or by concentrating the solvent under reduced pressure.
-
The crude product is collected by filtration, washed with a suitable solvent, and dried.
-
Purification is achieved by recrystallization or column chromatography on silica gel.
Note: This is a generalized procedure. For specific compound synthesis, refer to the cited literature.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for measuring the activity of various kinases and the inhibitory potential of test compounds. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.
Materials:
-
Kinase (e.g., PI3K, mTOR, p38, Aurora Kinase).
-
Kinase-specific substrate.
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the kinase solution (pre-diluted in Kinase Assay Buffer).
-
Add 2 µL of a mix of the kinase-specific substrate and ATP (pre-diluted in Kinase Assay Buffer).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the kinase inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116).
-
Complete cell culture medium.
-
This compound test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phosphorylated Kinases
This protocol allows for the detection of the phosphorylation status of a target kinase and its downstream effectors, providing evidence of target engagement by the inhibitor within the cell.
Materials:
-
Cancer cells treated with the test compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., β-actin).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for implantation.
-
Matrigel (optional).
-
Test compound formulated in a suitable vehicle.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
This compound-based compounds represent a promising class of kinase inhibitors with broad applicability in cancer research. The data and protocols presented herein provide a foundational resource for researchers aiming to discover, evaluate, and characterize novel anticancer agents based on this versatile scaffold. The detailed methodologies for in vitro and in vivo studies will facilitate the systematic investigation of these compounds and their progression through the drug discovery pipeline. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these inhibitors will be crucial for the development of clinically effective cancer therapeutics.
References
- 2. selleckchem.com [selleckchem.com]
- 3. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[4,5-d]imidazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the chemical modification of the imidazo[4,5-d]imidazole core, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the tautomeric nature of the unsubstituted core, regioselectivity is a key challenge in its functionalization. The following sections detail strategies for N-alkylation, C-H functionalization, and halogenation followed by cross-coupling reactions, drawing upon established methodologies for imidazole and related fused heterocyclic systems.
Regioselective N-Alkylation of the this compound Core
Direct alkylation of the this compound core can lead to a mixture of N1/N3- and N5/N6-alkylated isomers due to tautomerism. Regiocontrol can be achieved through a judicious choice of bases, solvents, and alkylating agents.
Protocol 1: Regioselective N-Alkylation using Sodium Hydride in an Aprotic Solvent
This protocol is adapted from established methods for the regioselective alkylation of similar N-heterocycles and aims to favor alkylation at a specific nitrogen by forming the sodium salt in an aprotic solvent.[1]
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add the substituted or unsubstituted this compound (1.0 equivalent) portionwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference (Analogous) |
| 1 | Benzyl Bromide | NaH | THF | 12 | 85-95 | [1] |
| 2 | Methyl Iodide | NaH | THF | 12 | 80-90 | [1] |
| 3 | Ethyl Bromoacetate | K₂CO₃ | ACN | 3 | 96 | [2] |
Note: The regioselectivity will be influenced by the substitution pattern on the this compound core. Steric hindrance can direct alkylation to the less hindered nitrogen.
C-H Functionalization of the this compound Core
Direct C-H activation offers an atom-economical approach to introduce aryl or other substituents onto the imidazole rings, typically at the C2 and C6 positions (equivalent to C2 and C5 in a simple imidazole). Palladium and copper-catalyzed methods are most common.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation
This protocol is based on well-established conditions for the direct arylation of imidazoles and related heterocycles.
Experimental Protocol:
-
Reaction Setup: In a sealable reaction tube, combine the N-protected this compound (1.0 equivalent), aryl bromide (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous dioxane or dimethylacetamide (DMA) as the solvent.
-
Degassing and Reaction: Seal the tube and degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction mixture at 110-140 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference (Analogous) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | 70-85 | [3] |
| 2 | 3-Bromopyridine | Pd(OAc)₂ | P(n-Bu)Ad₂ | K₂CO₃ | DMA | 120 | 46 |
Workflow for C-H Arylation:
Caption: General workflow for the palladium-catalyzed C-H arylation of an N-protected this compound.
Halogenation and Subsequent Suzuki Cross-Coupling
Halogenation of the this compound core, likely at the electron-rich C2 and C6 positions, provides a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions.
Protocol 3: Bromination of the this compound Core
This is a general protocol for the electrophilic bromination of electron-rich imidazoles.
Experimental Protocol:
-
Dissolution: Dissolve the N-protected this compound (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 2.2 equivalents for dibromination) portionwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Dihalo-imidazo[4,5-d]imidazole
This protocol describes a typical Suzuki coupling to introduce aryl or heteroaryl groups onto the halogenated core.[4]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the dihalo-imidazo[4,5-d]imidazole (1.0 equivalent), the boronic acid or boronate ester (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (Cs₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing and Reaction: Degas the mixture with argon for 15-20 minutes, then heat to 90-100 °C under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference (Analogous) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-90 | [5] |
| 2 | (3-Cyanophenyl)boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | Reflux | 70-85 | [4] |
Logical Relationship for Halogenation and Cross-Coupling:
Caption: A two-step functionalization pathway involving halogenation followed by a Suzuki cross-coupling reaction.
Signaling Pathways of Functionalized this compound Derivatives
Derivatives of the this compound core are often investigated as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a functionalized this compound derivative acts as an inhibitor of a protein kinase, thereby blocking downstream cellular processes.
Caption: A hypothetical kinase signaling pathway inhibited by a functionalized this compound derivative.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a potential scalable synthesis of the core heterocyclic compound, 1H-imidazo[4,5-d]imidazole. The proposed synthetic route is a multi-step process commencing from readily available starting materials, designed to be adaptable for larger-scale production in a laboratory or pilot plant setting.
Introduction
The imidazo[4,5-d]imidazole core is a significant structural motif in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This protocol outlines a feasible pathway for its synthesis, focusing on scalability and procedural detail.
Overall Synthetic Pathway
The proposed synthesis is a three-step process starting from imidazole-4,5-dicarboxylic acid:
-
Amidation: Conversion of imidazole-4,5-dicarboxylic acid to imidazole-4,5-dicarboxamide.
-
Hofmann Rearrangement: Transformation of imidazole-4,5-dicarboxamide into 4,5-diaminoimidazole.
-
Cyclization: Ring closure of 4,5-diaminoimidazole to yield the final product, 1H-imidazo[4,5-d]imidazole.
Figure 1: Proposed synthetic workflow for 1H-Imidazo[4,5-d]imidazole.
Experimental Protocols
Safety Precaution: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Imidazole-4,5-dicarboxamide
This step involves the conversion of the dicarboxylic acid to the corresponding diamide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |
| Imidazole-4,5-dicarboxylic acid | 156.10 | 10.0 g | 0.064 |
| Thionyl chloride (SOCl₂) | 118.97 | 22.8 g (13.9 mL) | 0.192 |
| Dioxane (anhydrous) | - | 150 mL | - |
| Ammonia (7N solution in Methanol) | 17.03 | 100 mL | ~0.7 |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
Acid Chloride Formation:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add imidazole-4,5-dicarboxylic acid (10.0 g, 0.064 mol) and anhydrous dioxane (150 mL).
-
Stir the suspension and add thionyl chloride (13.9 mL, 0.192 mol) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, heat the mixture to reflux (approximately 100-102 °C) and maintain for 4 hours. The solid should gradually dissolve.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly add the 7N methanolic ammonia solution (100 mL) to the cooled reaction mixture. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold methanol (2 x 30 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 8.5 - 9.5 g (85-95% yield) of a white to off-white solid.
Step 2: Synthesis of 4,5-Diaminoimidazole (via Hofmann Rearrangement)
This step utilizes the Hofmann rearrangement to convert the diamide to a diamine[1][2].
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 8g scale) | Moles |
| Imidazole-4,5-dicarboxamide | 154.12 | 8.0 g | 0.052 |
| Sodium hydroxide (NaOH) | 40.00 | 12.5 g | 0.312 |
| Bromine (Br₂) | 159.81 | 16.6 g (5.3 mL) | 0.104 |
| Water | 18.02 | 100 mL | - |
Equipment:
-
Beaker (250 mL)
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a 250 mL beaker, dissolve sodium hydroxide (12.5 g, 0.312 mol) in water (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (5.3 mL, 0.104 mol) to the cold NaOH solution with stirring. Keep the solution in the ice bath.
-
-
Hofmann Rearrangement:
-
In a 500 mL three-neck round-bottom flask, add imidazole-4,5-dicarboxamide (8.0 g, 0.052 mol).
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 75 °C and maintain this temperature for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4,5-diaminoimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Yield: 3.5 - 4.5 g (60-75% yield) of a solid product.
Step 3: Synthesis of 1H-Imidazo[4,5-d]imidazole
This final step involves the cyclization of the diaminoimidazole to form the fused ring system.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 3g scale) | Moles |
| 4,5-Diaminoimidazole | 98.10 | 3.0 g | 0.031 |
| Formic acid (98-100%) | 46.03 | 30 mL | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
pH paper or meter
-
Buchner funnel and flask
Procedure:
-
Cyclization:
-
In a 100 mL round-bottom flask, add 4,5-diaminoimidazole (3.0 g, 0.031 mol) and formic acid (30 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly pour the cooled reaction mixture into 100 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from hot water or ethanol to obtain pure 1H-imidazo[4,5-d]imidazole.
-
Dry the final product in a vacuum oven at 80 °C.
-
Expected Yield: 2.5 - 2.9 g (75-85% yield) of a crystalline solid.
Quantitative Data Summary
| Step | Starting Material | Moles (Input) | Product | Moles (Output, Theoretical) | Expected Yield (%) | Expected Mass (g) |
| 1 | Imidazole-4,5-dicarboxylic acid | 0.064 | Imidazole-4,5-dicarboxamide | 0.064 | 85 - 95 | 8.5 - 9.5 |
| 2 | Imidazole-4,5-dicarboxamide | 0.052 | 4,5-Diaminoimidazole | 0.052 | 60 - 75 | 3.5 - 4.5 |
| 3 | 4,5-Diaminoimidazole | 0.031 | 1H-Imidazo[4,5-d]imidazole | 0.031 | 75 - 85 | 2.5 - 2.9 |
Logical Relationship of Synthetic Steps
Figure 2: Logical flow of the synthetic protocol.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 1H-imidazo[4,5-d]imidazole. The described procedures utilize common laboratory reagents and equipment, making this synthetic route accessible to a wide range of researchers. The provided quantitative data and visual workflows are intended to facilitate the successful implementation and adaptation of this protocol for various research and development needs. Careful execution of each step is crucial for achieving the desired product in good yield and purity.
References
Troubleshooting & Optimization
Common side products in Imidazo[4,5-d]imidazole synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[4,5-d]imidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The most prevalent method for synthesizing the this compound core, also known as 4,5-dicyanoimidazole, involves the cyclization of diaminomaleonitrile (DAMN). This is typically achieved by reacting DAMN with a one-carbon synthon, such as triethyl orthoformate or formic acid.[1][2] The reaction with triethyl orthoformate is a common method for producing high-purity 4,5-dicyanoimidazole.[1]
Q2: I am seeing a significant amount of an insoluble, dark-colored material in my reaction mixture. What could this be?
A2: This is likely a polymeric byproduct resulting from the self-condensation of diaminomaleonitrile (DAMN). DAMN is known to undergo thermal polymerization, especially at elevated temperatures. This can lead to the formation of complex, nitrogen-rich polymers that are often insoluble in common organic solvents.
Q3: My reaction to form 4,5-dicyanoimidazole from DAMN and formic acid is giving a low yield and multiple spots on my TLC. What are the likely side products?
A3: The reaction between diaminomaleonitrile (DAMN) and formic acid can be sensitive to reaction conditions and may lead to several side products. Depending on the specifics of your protocol, you may be forming incompletely cyclized intermediates or alternative cyclization products.
Potential Side Products:
-
N-formyl-2,3-diaminomaleonitrile: This is a likely intermediate that may persist if the cyclization is incomplete.
-
N,N'-diformyl-2,3-diaminomaleonitrile: Over-formylation can occur, leading to this byproduct which may be difficult to cyclize.
-
Pyrazine derivatives: DAMN can undergo self-condensation to form substituted pyrazines, which can be a competing reaction pathway.[3]
-
Unreacted Diaminomaleonitrile (DAMN): Incomplete conversion will leave residual starting material.
The formation of these byproducts is often exacerbated by suboptimal reaction temperatures and incorrect stoichiometry of reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress closely using TLC or LC-MS. Ensure the reaction is heated for a sufficient duration at the optimal temperature as determined by literature or internal optimization. |
| Suboptimal reagent stoichiometry. | Carefully control the molar ratios of diaminomaleonitrile to the cyclizing agent (e.g., triethyl orthoformate, formic acid). An excess of the cyclizing agent may be necessary, but large excesses can lead to other side products. | |
| Degradation of starting materials or product. | Ensure the quality of your starting materials, particularly diaminomaleonitrile, which can degrade over time. Protect the reaction from excessive heat and light if the product is known to be sensitive. | |
| Presence of Multiple Byproducts | Incorrect reaction temperature. | Optimize the reaction temperature. For the reaction with formic acid, for instance, the temperature can significantly influence the product distribution. |
| Use of strong acids without appropriate catalysts. | In some syntheses of related dicyanoimidazoles, the use of a strong acid like nitric acid without a co-catalyst (e.g., ceric ammonium nitrate) has been shown to produce numerous byproducts.[4] | |
| Difficulty in Removing Dark, Insoluble Impurities | Polymerization of diaminomaleonitrile. | Filter the reaction mixture while hot to remove the insoluble polymeric material before workup and purification. Consider performing the reaction at a lower temperature if polymerization is a major issue. |
| Product is difficult to purify by column chromatography | Co-elution of structurally similar impurities. | If silica gel chromatography is ineffective, consider using a different stationary phase such as alumina or a C18 reversed-phase column. |
| Product instability on silica gel. | Some nitrogen-rich heterocyclic compounds can be unstable on acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using neutral alumina for chromatography. | |
| Crystallization yields an impure product | Trapping of impurities within the crystal lattice. | Attempt recrystallization from a different solvent system. A slow cooling rate during crystallization is crucial to allow for the formation of well-defined crystals and exclusion of impurities. |
| Presence of highly soluble impurities. | If impurities are highly soluble in the crystallization solvent, they may remain in the mother liquor. However, if they are present in high concentrations, they may co-precipitate. Consider a pre-purification step like a solvent wash or short column filtration. |
Experimental Protocols for Side Product Removal
Protocol 1: Recrystallization from an Aqueous Ammonia Solution
This method is particularly useful for removing acidic impurities and some polymeric materials from crude this compound.
-
Dissolve the crude product in a minimum amount of a dilute aqueous ammonia solution (e.g., 2-5% NH₃ in water) with gentle heating.
-
Once fully dissolved, treat the hot solution with activated carbon to remove colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
This is a standard method for purifying organic compounds. For this compound derivatives, a gradient elution is often effective.
-
Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity and gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol up to 5-10%.
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Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Reaction Pathways
Diagram 1: Synthesis and Potential Side Products
Caption: Synthetic pathway to this compound and common side products.
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Imidazo[4,5-d]imidazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Common impurities often stem from the synthetic route employed. For instance, in syntheses starting from diaminoglyoxime, unreacted starting materials or partially cyclized intermediates can be present. Syntheses involving multi-component reactions may contain various side-products. It is also common to find colored impurities, which may necessitate treatment with activated carbon.
Q2: My this compound derivative has poor solubility in common organic solvents. How can I purify it?
A2: Poor solubility is a frequent challenge with planar heterocyclic systems like Imidazo[4,5-d]imidazoles due to strong intermolecular forces. For recrystallization, consider highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot water, followed by the addition of an anti-solvent to induce crystallization. For column chromatography, a highly polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), may be necessary. In some cases, the addition of a small amount of acetic acid or ammonia to the mobile phase can improve solubility and peak shape.
Q3: I am observing significant loss of my product during purification. What are the likely causes and solutions?
A3: Product loss can occur due to several factors. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to low recovery. In column chromatography, irreversible adsorption onto the stationary phase (especially with acidic silica gel for basic compounds) can be an issue. Using a different stationary phase like neutral alumina or a modified silica gel might help. Additionally, some this compound derivatives may be unstable under acidic or basic conditions, leading to degradation during purification.
Q4: How can I remove persistent colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution through celite to remove the carbon. Subsequent recrystallization should yield a purer, less colored product. Note that excessive use of activated carbon can lead to a significant loss of the desired product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not supersaturated; the chosen solvent is too good. | Add a compatible anti-solvent dropwise until turbidity persists. Try a different solvent system. |
| The concentration of the product is too low. | Reduce the volume of the solvent by evaporation. | |
| The presence of impurities inhibits crystallization. | Attempt purification by column chromatography first to remove interfering impurities. | |
| Oily product forms instead of crystals | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| The product is impure. | Purify by another method like column chromatography before attempting recrystallization. | |
| Low recovery of the product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The solution was not cooled sufficiently. | Cool the solution in an ice bath to maximize crystal formation. | |
| The crystals were filtered before crystallization was complete. | Allow sufficient time for crystallization to occur. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). |
| The product is strongly adsorbed to the stationary phase. | For basic compounds on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. Consider using a different stationary phase like alumina. | |
| Poor separation of product and impurities (co-elution) | The solvent system is not optimal. | Perform a thorough TLC analysis with different solvent systems to find one that provides good separation. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. | |
| Streaking or tailing of the product band on the column | The compound is interacting too strongly with the stationary phase. | Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds). |
| The crude product was not fully dissolved before loading. | Ensure the crude product is completely dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading onto the column. |
Data on Purification Outcomes
The following table provides representative data on the outcomes of different purification methods for polar heterocyclic compounds, which can be analogous to the purification of this compound derivatives.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield Loss | Notes |
| Recrystallization | 75% | >98% | 20-40% | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography (Silica Gel) | 60% | >95% | 30-50% | Useful for separating compounds with different polarities. |
| Preparative HPLC | 80% | >99% | 40-60% | Provides high purity but often with significant yield loss. |
| Treatment with Activated Carbon followed by Recrystallization | 70% (with colored impurities) | >97% | 25-45% | Effective for removing colored byproducts. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Protocol for Column Chromatography
-
Stationary Phase and Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a good separation between the desired product and impurities (aim for an Rf value of 0.2-0.4 for the product). Silica gel is a common stationary phase, but for very polar or basic compounds, neutral alumina may be a better choice.
-
Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. Carefully load the solution onto the top of the column.
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Elution: Begin eluting with the mobile phase, starting with the least polar solvent system determined from TLC. If necessary, gradually increase the polarity of the mobile phase to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor the elution of compounds by TLC.
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Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical workflow for the purification of this compound products by recrystallization.
Caption: A logic diagram for troubleshooting common purification issues with this compound products.
Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with Imidazo[4,5-d]imidazole derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: this compound derivatives often possess a rigid, planar heterocyclic ring system, which can lead to strong intermolecular interactions in the solid state and contribute to low aqueous solubility. Their often lipophilic nature, a desirable trait for cell permeability, can also limit their solubility in aqueous assay buffers.
Q2: What is the first step I should take when I encounter a solubility issue with a new this compound derivative?
A2: The initial step is to determine the compound's solubility in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution, typically at 10-20 mM. Subsequently, assess its solubility in your specific aqueous-based assay buffer by serially diluting the DMSO stock. Observe for any precipitation, which can be measured by turbidity. This will help you determine the maximum soluble concentration for your experiments.
Q3: Can I use co-solvents other than DMSO for my biological assays?
A3: Yes, other co-solvents can be used, but their compatibility with your specific assay and cell type must be validated. Ethanol can be an alternative, though it may be more volatile and cytotoxic at lower concentrations than DMSO. For in vivo studies, co-solvents such as polyethylene glycol 400 (PEG400) and Tween 80 are often used in formulation development.
Q4: How does pH affect the solubility of this compound derivatives?
A4: this compound derivatives are often weak bases due to the presence of nitrogen atoms in the imidazole ring system. Therefore, their solubility is generally pH-dependent. In acidic conditions (lower pH), the nitrogen atoms can become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic conditions, the compound is likely to be in its less soluble free base form.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming inclusion complexes. This complexation effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its overall solubility.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture medium.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in cell-based assays (e.g., MTT, cell viability).
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Quantitative Solubility Data
The aqueous solubility of this compound derivatives can vary significantly based on their specific substitutions. Below is a summary of representative solubility data.
| Compound Type | Condition | Reported Solubility | Citation |
| Disubstituted Imidazo[4,5-b]pyridines | Aqueous Buffer | >100 µM | |
| A specific poorly soluble compound | Aqueous Buffer (37°C) | 0.4 µM | [1] |
| Quinine (model basic compound) | Aqueous solution | ~1.5 mg/mL | [2] |
| Quinine (model basic compound) | 25% DMSO in aqueous solution | ~10 mg/mL | [2] |
| Naproxen (model acidic compound) | Aqueous solution | ~0.1 mg/mL | [2] |
| Naproxen (model acidic compound) | 25% DMSO in aqueous solution | ~20 mg/mL | [2] |
| Griseofulvin (model neutral compound) | Aqueous solution | ~0.01 mg/mL | [2] |
| Griseofulvin (model neutral compound) | 25% DMSO in aqueous solution | ~1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
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Prepare a 10 mM Stock Solution in DMSO:
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Weigh out a precise amount of the this compound derivative.
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Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
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Add the DMSO to the compound and vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions for Cell-Based Assays (e.g., MTT):
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Thaw an aliquot of the 10 mM DMSO stock solution.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
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Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).
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Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells. If precipitation occurs, the concentration is too high and needs to be lowered.
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Protocol 2: Solubilization using Cyclodextrins (Co-precipitation Method)
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Prepare a Solution of the this compound Derivative:
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Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
-
Prepare a Cyclodextrin Solution:
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Dissolve a molar excess (e.g., 2-5 fold) of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.
-
-
Co-precipitation:
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Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
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Continue stirring for several hours to allow for complex formation.
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Remove the organic solvent and some of the water under reduced pressure or by lyophilization to obtain the solid drug-cyclodextrin inclusion complex.
-
-
Reconstitution:
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The resulting solid complex can be dissolved in aqueous buffers for biological assays. The solubility of the complex will be significantly higher than that of the free drug.
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Protocol 3: Formulation for In Vivo (Intravenous) Studies
This is a general guideline and the final formulation must be optimized for each specific compound and animal model.
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Prepare a Co-solvent Mixture:
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A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.
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-
Dissolve the Compound:
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Dissolve the this compound derivative in DMSO first.
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Add the PEG400 and Tween 80 and mix thoroughly.
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Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Final Preparation:
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The final solution should be clear and free of any visible particles.
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Sterile filter the formulation through a 0.22 µm filter before administration.
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Always perform a small-scale pilot study to check for any acute toxicity of the vehicle in the chosen animal model.
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Signaling Pathway Diagrams
Many this compound derivatives function as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting experimental results.
TrkA Signaling Pathway
Caption: TrkA signaling pathway and its inhibition.
ALK5 (TGF-β) Signaling Pathway
Caption: ALK5 (TGF-β) signaling and its inhibition.
Aurora and FLT3 Kinase Signaling in Cancer
Caption: Dual inhibition of Aurora and FLT3 kinases.
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles
This technical support guide is designed for researchers, scientists, and drug development professionals working with substituted imidazo[4,5-d]imidazoles. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of their complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of my substituted imidazo[4,5-d]imidazoles showing broad peaks, especially for the imidazole ring protons and carbons?
A1: Signal broadening in the NMR spectra of imidazo[4,5-d]imidazoles is a common issue primarily attributed to tautomerism. The fused imidazole rings can undergo rapid proton exchange between the nitrogen atoms.[1][2][3] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to the coalescence and broadening of signals for the nuclei in and near the heterocyclic core.[1][4]
Q2: I am seeing more signals in my NMR spectrum than expected for my target molecule. What could be the reason?
A2: The presence of extra signals can arise from a few sources:
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Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you may observe distinct sets of signals for each tautomer present in solution.[1][5]
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Rotamers: If your substituents have restricted rotation around a single bond, you might be observing different rotational isomers (rotamers), each giving rise to its own set of NMR signals.
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Isomeric Impurities: The synthesis of substituted imidazo[4,5-d]imidazoles can sometimes yield regioisomers, which would result in a mixture of products with distinct NMR spectra.
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Solvent or Impurity Peaks: Always check for common solvent impurities and residual starting materials or byproducts from the synthesis.
Q3: How can I confirm the presence of an N-H proton in my spectrum?
A3: The N-H proton of the imidazole ring can sometimes be broad and difficult to identify. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Q4: What are the expected chemical shift ranges for the protons and carbons in the imidazo[4,5-d]imidazole core?
A4: The exact chemical shifts are highly dependent on the substituents and the solvent used. However, some general ranges can be expected. The protons on the imidazole rings typically appear in the aromatic region, generally between 7.0 and 8.5 ppm. The carbon atoms of the imidazole rings can have a wider range, often appearing between 115 and 150 ppm. For more specific ranges, please refer to the data tables below.
Troubleshooting Guide
Issue 1: Broad and Unresolved Signals in the Aromatic Region
| Possible Cause | Suggested Solution |
| Rapid Tautomerism | Try acquiring the spectrum at a lower temperature. This can slow down the proton exchange rate and may result in sharper signals for the individual tautomers.[4] |
| Change to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, which can sometimes stabilize one tautomer over the other. | |
| If the issue persists in solution, solid-state NMR (CP-MAS) can be a powerful technique to obtain sharp signals as tautomerism is often restricted in the solid state.[1] | |
| Intermediate Rate of Conformational Exchange | If rotamers are suspected, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, leading to the coalescence of the signals into a single, averaged peak. |
| Paramagnetic Impurities | Ensure your sample is free from any paramagnetic metal ion contamination, which can cause significant line broadening. If suspected, washing your product with a chelating agent like EDTA may help. |
Issue 2: Difficulty in Assigning ¹H and ¹³C Signals
| Possible Cause | Suggested Solution |
| Signal Overlap | Utilize two-dimensional (2D) NMR experiments. COSY (Correlation Spectroscopy) will show correlations between coupled protons, helping to identify spin systems. HSQC (Heteronuclear Single Quantum Coherence) will correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) will reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule. |
| Ambiguous Isomer Identification | NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. This is particularly useful for differentiating between regioisomers where the connectivity is the same, but the spatial arrangement of substituents is different. |
| Selective 1D NOE experiments can also be performed to confirm spatial proximity between specific protons. |
Quantitative Data
Table 1: Typical ¹H Chemical Shift Ranges for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Imidazole C-H | 7.0 - 8.5 | Highly dependent on electronic nature of substituents. |
| Imidazole N-H | 10.0 - 13.0 | Often broad; position is solvent and concentration dependent. |
| Aromatic Substituents | 6.5 - 8.0 | Depends on the nature and position of the substituent on the aromatic ring. |
| Aliphatic Substituents | 0.5 - 4.5 | Depends on the proximity to electronegative atoms and the imidazole ring. |
Table 2: Typical ¹³C Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Imidazole C=N | 140 - 150 | |
| Imidazole C-C (fused) | 130 - 145 | |
| Imidazole C-H | 115 - 130 | |
| Aromatic Substituents | 110 - 150 | |
| Aliphatic Substituents | 10 - 60 |
Table 3: Representative ¹J(C,H) Coupling Constants for Imidazole Rings
| Coupling | Typical Value (Hz) | Notes |
| ¹J(C2,H2) | ~208 - 222 | Can be a diagnostic tool for identifying the C2-H2 correlation.[6] |
| ¹J(C4/5,H4/5) | ~188 - 208 | Generally smaller than ¹J(C2,H2).[6] |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
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Sample Quantity: For ¹H NMR, use 5-25 mg of your compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
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Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is often a good choice for nitrogen-rich heterocycles due to its high polarity. Other common solvents include CDCl₃, acetone-d₆, and methanol-d₄.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Internal Standard: For accurate chemical shift referencing, the residual solvent peak is often sufficient. If required, a small amount of tetramethylsilane (TMS) can be added.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
These are general guidelines; optimal parameters may vary depending on the spectrometer and the specific sample.
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COSY: This experiment identifies proton-proton couplings. Standard gradient-enhanced (gCOSY) pulse programs are typically used. Key parameters to consider are the spectral width in both dimensions (which should cover all proton signals) and the number of increments in the indirect dimension (typically 256-512).
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HSQC: This experiment shows correlations between protons and their directly attached carbons. A standard gradient-enhanced HSQC pulse sequence is recommended. The ¹³C spectral width should be set to encompass all expected carbon signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
HMBC: This experiment reveals long-range (2-3 bond) proton-carbon correlations. A gradient-enhanced HMBC pulse sequence is standard. The long-range coupling constant (ⁿJCH) is a critical parameter and is usually optimized to a value between 8 and 10 Hz to observe correlations to quaternary carbons.
Visualizations
Caption: NMR Experimental Workflow.
References
Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the imidazo[4,5-d]imidazole core. The focus is on preventing degradation and improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for the this compound core during functionalization reactions?
A1: While the this compound core is relatively stable, it can be susceptible to degradation under harsh reaction conditions. Based on the chemistry of the imidazole ring, potential degradation pathways include:
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Oxidative Degradation: The imidazole ring is generally resistant to oxidation but can be degraded by strong oxidizing agents like hydrogen peroxide and perbenzoic acid.[1] In some cases, base-mediated autoxidation can also occur.
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Ring Opening: Although less common for the fused imidazole system, harsh acidic or basic conditions can potentially lead to cleavage of the imidazole ring.
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Photodegradation: Imidazole moieties can be sensitive to light, leading to the formation of various degradation products.
Q2: I am observing low yields in my N-alkylation reaction. What are the likely causes and how can I improve the outcome?
A2: Low yields in N-alkylation of this compound can stem from several factors:
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Steric Hindrance: Bulky substituents on the imidazole core or a bulky alkylating agent can impede the reaction.[2]
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Poor Nucleophilicity: The nucleophilicity of the imidazole nitrogen is crucial. Electron-withdrawing groups on the ring can reduce nucleophilicity and slow down the reaction.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the yield. For instance, in the N-alkylation of nitroimidazoles, using potassium carbonate as the base in acetonitrile at an elevated temperature of 60°C has been shown to improve yields.
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Regioselectivity Issues: In asymmetrically substituted imidazo[4,5-d]imidazoles, alkylation can occur at different nitrogen atoms, leading to a mixture of products and a lower yield of the desired isomer. The regioselectivity is influenced by electronic and steric effects of the substituents.[2]
Q3: What are the key challenges in performing metal-catalyzed cross-coupling reactions on the this compound scaffold?
A3: Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on this compound can be challenging due to:
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Catalyst Inhibition: The nitrogen atoms in the imidazole rings can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or inhibition.
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Competing C-H Activation: Direct C-H functionalization can be a competing reaction pathway, leading to a mixture of products.
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Harsh Reaction Conditions: Some cross-coupling reactions require high temperatures and strong bases, which can lead to degradation of the this compound core. Optimization of reaction conditions, including the choice of ligand, base, and solvent, is crucial for success.
Troubleshooting Guides
Issue 1: Product Degradation Observed by LC-MS
| Symptom | Possible Cause | Suggested Solution |
| Appearance of multiple unexpected peaks with masses corresponding to oxidation or ring-opened products. | Reaction conditions are too harsh (e.g., strong oxidizing agents, high temperature, prolonged reaction time). | - Use milder reaction conditions. - For oxidations, consider milder reagents. - Protect the reaction from light if photodegradation is suspected. - Degas solvents to remove oxygen for sensitive reactions. |
| Product peak diminishes over time, even in the workup or storage. | The product is unstable under ambient conditions (light or air sensitivity). | - Store the product under an inert atmosphere (nitrogen or argon). - Protect the product from light by using amber vials. - Analyze the product promptly after synthesis. |
Issue 2: Low or No Yield of the Desired Functionalized Product
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains largely unreacted. | - Insufficient reactivity of the starting material or reagent. - Reaction temperature is too low. - Inappropriate choice of base or solvent. | - Increase the reaction temperature incrementally. - Screen different bases and solvents. For N-alkylation, polar aprotic solvents like DMF or acetonitrile with a carbonate base are often effective. - Consider using a more reactive electrophile or nucleophile. |
| A complex mixture of products is formed. | - Side reactions are occurring. - In N-alkylation of asymmetrically substituted imidazoles, a mixture of regioisomers is forming. | - Optimize reaction conditions to favor the desired product (e.g., lower temperature, different catalyst). - For regioselectivity issues in N-alkylation, consider the electronic and steric effects. Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen.[2] - The use of protecting groups can help direct the functionalization to a specific site. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of N-Alkylation of 4-Nitroimidazole and 5-Nitroimidazole
This data is provided as an illustrative example of how reaction conditions can significantly impact yield in the functionalization of imidazole derivatives.
| Imidazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl Bromoacetate | K2CO3 | Acetonitrile | 60 | 85 | |
| 4-Nitroimidazole | Ethyl Bromoacetate | KOH | DMSO | Room Temp | Low | |
| 5-Nitroimidazole | Propargyl Bromide | K2CO3 | Acetonitrile | 60 | 40 | |
| 5-Nitroimidazole | Propargyl Bromide | KOH | Acetonitrile | 60 | 28 |
Experimental Protocols
General Protocol for N-Alkylation of an this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound starting material
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Alkylating agent (e.g., alkyl halide)
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Base (e.g., potassium carbonate, sodium hydride)
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Anhydrous solvent (e.g., DMF, acetonitrile)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a dry flask under an inert atmosphere, add the this compound starting material (1 equivalent).
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Add anhydrous solvent to dissolve or suspend the starting material.
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Add the base (1.1 to 1.5 equivalents). If using a strong base like NaH, add it portion-wise at 0 °C.
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Stir the mixture for 15-30 minutes at room temperature (or 0 °C for strong bases) to allow for deprotonation.
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Slowly add the alkylating agent (1.0 to 1.2 equivalents) to the reaction mixture.
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Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting decision tree for this compound functionalization.
References
Technical Support Center: Synthesis of Imidazo[4,5-d]imidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[4,5-d]imidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core structure?
A1: A prevalent strategy for constructing the this compound scaffold involves the use of a pre-formed, appropriately substituted imidazole ring. Key starting materials include 4,5-diaminoimidazoles or 4,5-dicyanoimidazole. The synthesis of 4,5-dicyanoimidazole often starts from diaminomaleonitrile (DAMN), which is cyclized to form the imidazole ring.[1][2][3] This substituted imidazole then undergoes a second cyclization to form the fused ring system.
Q2: Which types of catalysts are most effective for imidazole synthesis in general, and can they be applied to fused systems?
A2: A wide range of catalysts have been successfully employed for the synthesis of substituted imidazoles, and these can often be adapted for the cyclization steps in forming fused systems.[4][5][6] Common catalyst types include:
-
Lewis Acids: FeCl₃, ZnCl₂, and Zr(acac)₄ are frequently used to activate carbonyl groups and promote condensation reactions.[5]
-
Brønsted Acids: Acidic ionic liquids and solid acid catalysts can effectively catalyze the synthesis.
-
Nanocatalysts: Magnetic nanoparticles (e.g., CoFe₂O₄, Fe₃O₄@SiO₂) offer high efficiency and ease of recovery.[5]
-
Biocatalysts: Enzymes like lipase are being explored for greener and more selective syntheses of fused imidazole systems.[4]
The choice of catalyst will depend on the specific reaction, solvent, and desired purity of the final product.
Q3: What are the advantages of using ultrasound or microwave irradiation in the synthesis of imidazole derivatives?
A3: Both ultrasound and microwave irradiation are green chemistry techniques that can significantly enhance the synthesis of imidazole derivatives.[7] Key advantages include:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.
-
Increased Yields: The enhanced energy input can lead to higher product yields.
-
Milder Reaction Conditions: These methods can sometimes reduce the need for harsh solvents or high temperatures.
-
Improved Purity: Faster and more efficient reactions can lead to fewer side products.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials or reagents. 4. Incorrect solvent. 5. Insufficient reaction time. | 1. Use a fresh batch of catalyst or increase the catalyst loading. Consider a different type of catalyst (see table below). 2. Gradually increase the reaction temperature and monitor via TLC. 3. Purify starting materials if necessary. Use freshly distilled solvents. 4. Screen different solvents to find the optimal one for your specific reaction. 5. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of water or other impurities. 4. Side reactions such as polymerization or decomposition. | 1. Lower the reaction temperature. 2. Carefully control the addition rate and stoichiometry of your reactants. 3. Ensure all glassware is dry and use anhydrous solvents if necessary. 4. Consider a milder catalyst or reaction conditions. Protecting groups may be necessary for sensitive functionalities. |
| Difficulty in Product Purification | 1. Product is highly polar and streaks on silica gel. 2. Product is insoluble in common organic solvents. 3. Close polarity of the product and starting materials or byproducts. | 1. For column chromatography, try using a more polar solvent system, or add a small amount of triethylamine or acetic acid to the eluent to suppress tailing. Reverse-phase chromatography may also be an option. 2. Try dissolving the product in a more polar solvent like DMF or DMSO for purification or recrystallization. 3. Optimize the reaction to drive it to completion. If separation is still difficult, consider recrystallization as an alternative to chromatography. |
| Incomplete Cyclization to the Fused Ring | 1. The intermediate is too stable to cyclize under the current conditions. 2. Steric hindrance preventing ring closure. 3. Insufficiently activating conditions for the cyclization step. | 1. Increase the reaction temperature or switch to a higher-boiling solvent. 2. This may require redesigning the synthetic route with less bulky substituents. 3. A stronger acid or base catalyst, or a different type of catalyst altogether, may be required to promote the final cyclization. |
Catalyst Performance in Imidazole Synthesis (General)
The following table summarizes the performance of various catalysts in the synthesis of substituted imidazoles, which can serve as a starting point for catalyst selection in this compound synthesis.
| Catalyst | Substrates | Solvent | Conditions | Time | Yield (%) | Reference |
| FeCl₃/SiO₂ | Benzil, Acetal, NH₄OAc, Amine | Solvent-free | Mild | 2.5 h | 82-86 | [5] |
| CoFe₂O₄ NPs | Diketone, Aldehyde, NH₄OAc | - | Sonication | 20 min | up to 95 | [7] |
| Zr(acac)₄ | Aldehydes, Benzils, NH₄OAc | - | Ultrasound | 20-50 min | up to 97 | [7] |
| Lipase | 2-aminopyridine, phenacyl bromide | Ethanol | 80 °C | - | 89-95 | [4] |
| Urea-ZnCl₂ | Dicarbonyl, Aldehyde, NH₄OAc | Eutectic mixture | - | - | up to 92 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines
This protocol is adapted from the synthesis of fused imidazopyridines, a strategy that can be applied to the formation of the this compound core from a substituted imidazole precursor.[9]
Materials:
-
1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
Procedure:
-
To a solution of malononitrile (2.8 equivalents) in ethanol, add DBU (1.2 equivalents) and stir the mixture in an ice bath for 1 hour.
-
Add a suspension of 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazole (1 equivalent) in ethanol dropwise to the reaction mixture.
-
Continue stirring the mixture in the ice bath for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the intermediate adduct, 5-amino-1-aryl-4-(1'-amino-2',2'-dicyanovinyl)imidazole, can be isolated.
-
To achieve the final cyclized product, reflux the isolated intermediate in ethanol with a catalytic amount of triethylamine for 2 hours.
-
Cool the reaction mixture and isolate the product, 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine, by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of fused imidazole heterocycles.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07145F [pubs.rsc.org]
- 5. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Imidazo[4,5-d]imidazole and Purine Analogs
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two closely related heterocyclic scaffolds.
The structural similarity between the imidazo[4,5-d]imidazole core and the endogenous purine ring has spurred significant interest in the development of both classes of compounds as therapeutic agents. This compound, also known as 1,7-deazapurine, and its various isomers, are considered purine analogs. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers in navigating the therapeutic landscapes of these important heterocyclic compounds.
At a Glance: Key Biological Activities
| Biological Activity | This compound Analogs | Purine Analogs |
| Anticancer | Exhibit potent activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. | Well-established as anticancer agents, primarily acting as antimetabolites that interfere with DNA and RNA synthesis.[1][2] |
| Antiviral | Show promise as antiviral agents, with some derivatives demonstrating activity against viruses like HIV. | A cornerstone of antiviral therapy, with numerous approved drugs that inhibit viral polymerases. |
| Antibacterial | Derivatives have demonstrated efficacy against various bacterial strains. | Less common as antibacterial agents, but some analogs have shown activity. |
| Anti-inflammatory | Certain analogs possess anti-inflammatory properties. | Some purine analogs are used as immunosuppressants.[1] |
Anticancer Activity: A Quantitative Comparison
The anticancer potential of both this compound and purine analogs has been extensively studied. Below is a summary of reported 50% inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound I | MCF-7 (Breast) | 0.63 - 1.32 | [3] |
| Imidazo[4,5-b]pyridine | Compound IX | MCF-7 (Breast) | 0.63 - 1.32 | [3] |
| Imidazo[4,5-b]pyridine | Compound I | HCT116 (Colon) | - | [3] |
| Imidazo[4,5-b]pyridine | Compound VIII | HCT116 (Colon) | - | [3] |
| Purine Analog | Compound 46 | MDA-MB-231 (Breast) | 1.22 | [4] |
| Purine Analog | Compound 48 | MDA-MB-231 (Breast) | 2.29 | [4] |
| Purine Analog | Compound 47 | A549 (Lung) | 2.29 - 9.96 | [4] |
| Purine Analog | Compound 49 | Multiple | 1.98 - 4.07 | [5] |
| Imidazo[4,5-c]pyridine | Compound 9 | - | 0.0086 | [6] |
Mechanism of Action: Diverse Pathways to Therapeutic Efficacy
While both classes of compounds can be broadly categorized as purine isosteres, their mechanisms of action are diverse.
Purine analogs primarily exert their effects by acting as antimetabolites.[1][2] Once inside a cell, they are often metabolized into fraudulent nucleotides. These nucleotide analogs can then inhibit key enzymes involved in de novo purine biosynthesis or be incorporated into DNA and RNA, leading to chain termination and apoptosis.
This compound analogs , while also capable of interfering with nucleotide metabolism, exhibit a broader range of mechanisms. Many derivatives have been shown to be potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs).[3] By targeting these enzymes, they can disrupt cell cycle progression and signaling pathways critical for cancer cell survival.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8][9]
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the titer of a viral stock and for assessing the efficacy of antiviral compounds.
Workflow:
Protocol Details:
-
Cell Monolayer: Seed susceptible cells in 6- or 12-well plates and grow to confluency.
-
Virus-Compound Incubation: Serially dilute the virus and incubate with and without various concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayer and infect with the virus-compound mixture. Allow for a 1-hour adsorption period.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity of the compound.
Conclusion
Both this compound and purine analogs represent rich scaffolds for the development of novel therapeutics. While purine analogs have a long and successful history as antimetabolites in cancer and antiviral therapy, the diverse mechanisms of action exhibited by this compound derivatives, particularly as kinase inhibitors, highlight their significant potential for future drug discovery efforts. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to unlock the full therapeutic potential of these versatile heterocyclic compounds. Further head-to-head comparative studies are warranted to fully delineate the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. avys.omu.edu.tr [avys.omu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tpcj.org [tpcj.org]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Imidazo[4,5-d]imidazole vs. Benzimidazole: A Comparative Guide for Anticancer Drug Design
A detailed analysis of two prominent heterocyclic scaffolds in the quest for novel cancer therapeutics, supported by experimental data and methodological insights.
In the landscape of anticancer drug discovery, heterocyclic compounds form the backbone of a multitude of therapeutic agents. Among these, fused imidazole ring systems have garnered significant attention due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a detailed comparison of two such scaffolds: imidazo[4,5-d]imidazole and benzimidazole, with a focus on their potential in anticancer drug design. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance based on available experimental data.
Core Chemical Structures
The fundamental difference between the two scaffolds lies in their fused ring system. Benzimidazole features an imidazole ring fused to a benzene ring, while this compound consists of two fused imidazole rings. This structural variance influences the molecule's electronic properties, solubility, and spatial arrangement, which in turn dictates its interaction with biological targets.
Validation of Imidazo[4,5-d]imidazole as a Selective Fluorescent Sensor: A Comparative Guide
While the core imidazole structure is a well-established component in the design of fluorescent probes due to its electron-rich nature and ability to coordinate with various analytes, the specific Imidazo[4,5-d]imidazole scaffold does not appear to be a widely studied fluorophore for sensing applications.
This guide, therefore, will proceed by presenting a comparative analysis of a selection of well-documented imidazole-based fluorescent sensors that demonstrate the principles of selective fluorescent sensing. The chosen examples will highlight the key performance indicators and experimental methodologies that would be relevant for the validation of any new fluorescent sensor, including a hypothetical this compound-based probe.
Comparison of Imidazole-Based Fluorescent Sensors
To illustrate the comparative validation process, we will examine three distinct imidazole-based fluorescent sensors reported in the literature for the detection of different analytes: Fe³⁺, Cu²⁺, and Hg²⁺.
| Sensor Platform | Target Analyte | Detection Limit | Response Time | Quantum Yield (Φ) | Sensing Mechanism | Reference |
| Sensor 1: 4,5-diphenyl-1H-imidazole derivative | Fe³⁺ | 0.26 µM | Not Specified | Not Specified | Fluorescence quenching (CHQF) | [3] |
| Sensor 2: Imidazole-derived Schiff-base (BMIP) | Cu²⁺ | 7.84 nM | < 10 seconds | Not Specified | Fluorescence turn-off | [4] |
| Sensor 3: 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | 5.3 nM | < 15 seconds | Not Specified | Fluorescence turn-off | [5] |
Table 1: Performance Comparison of Selected Imidazole-Based Fluorescent Sensors. This table summarizes the key performance metrics for different imidazole-based sensors, providing a framework for evaluating a new sensor.
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and replication of findings. Below are representative protocols for the synthesis and application of imidazole-based fluorescent sensors.
General Synthesis of a 2,4,5-Trisubstituted Imidazole Core
A common method for synthesizing the imidazole core is the Debus-Radziszewski reaction.[6][7]
Materials:
-
An α-dicarbonyl compound (e.g., benzil)
-
An aldehyde
-
Ammonium acetate
-
A suitable solvent (e.g., glacial acetic acid or ethanol)
Procedure:
-
Dissolve the α-dicarbonyl compound, the aldehyde, and a molar excess of ammonium acetate in the solvent.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent to remove impurities.
-
Purify the crude product further by recrystallization or column chromatography.
Fluorescence Titration for Analyte Detection
This protocol outlines the general procedure for evaluating the sensing performance of a fluorescent probe.
Materials:
-
Stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solution of the target analyte (e.g., a metal salt in water or an appropriate buffer).
-
A buffered solution to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions of the fluorescent sensor at a fixed concentration in the buffered solution.
-
To each solution, add increasing concentrations of the target analyte from the stock solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at a specific excitation wavelength.
-
Plot the change in fluorescence intensity as a function of the analyte concentration to determine the binding constant and limit of detection.
Visualization of Sensing Mechanisms and Workflows
The following diagrams illustrate common signaling pathways and experimental workflows in fluorescent sensor validation.
References
- 1. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole-based fluorescent probes: concomitant effects of N1 substitution and lone pair on selective recognition of picric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. seejph.com [seejph.com]
- 4. Push-pull fluorophores based on imidazole-4,5-dicarbonitrile: a comparison of spectral properties in solution and polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to Imidazo[4,5-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-d]imidazole core, a nitrogen-rich heterocyclic scaffold, is a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached through several distinct pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of two prominent synthetic routes to this important heterocycle, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Glyoxal and Urea | Route 2: From Imidazole-4,5-dicarboxylic Acid |
| Starting Materials | Glyoxal, Urea | Imidazole-4,5-dicarboxylic acid, Ammonia, Reagents for Hofmann rearrangement |
| Key Intermediates | Tetrahydrothis compound-2,5(1H,3H)-dione (Glycoluril) | Imidazole-4,5-dicarboxamide, 4,5-Diaminoimidazole |
| Overall Yield | High | Moderate |
| Number of Steps | 2 | 3 |
| Key Reactions | Condensation, Dehydrogenation | Amidation, Hofmann Rearrangement, Cyclization |
| Advantages | High-yielding initial step, readily available starting materials. | Utilizes a commercially available substituted imidazole starting material. |
| Disadvantages | Requires a challenging dehydrogenation/aromatization step. | Involves the use of hazardous reagents for the Hofmann rearrangement. |
Route 1: Synthesis via Tetrahydrothis compound-2,5(1H,3H)-dione (Glycoluril)
This route commences with the well-established condensation reaction of glyoxal and urea to form the saturated heterocyclic system, glycoluril. The subsequent and more challenging step involves the aromatization of the glycoluril core to yield the target this compound.
Experimental Protocol: Synthesis of Tetrahydrothis compound-2,5(1H,3H)-dione (Glycoluril)
A mixture of urea (2 equivalents) and an aqueous solution of glyoxal (1 equivalent) is acidified with a strong acid, such as hydrochloric acid. The reaction mixture is then heated to facilitate the condensation reaction. Upon cooling, glycoluril precipitates as a white solid and can be isolated by filtration. This reaction is known to proceed in high yields, often around 90%.[1]
Detailed reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the resulting glycoluril.
Experimental Protocol: Aromatization of Glycoluril
The dehydrogenation of the saturated glycoluril ring to form the fully aromatic this compound is a critical and less documented step. This transformation typically requires an oxidizing agent. A potential method involves heating glycoluril with a suitable dehydrogenating agent, such as palladium on carbon (Pd/C), in a high-boiling solvent. The progress of the reaction should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification of the final product would likely involve column chromatography.
Finding optimal conditions for this dehydrogenation step is crucial for the overall efficiency of this synthetic route.
Logical Workflow for Route 1
Caption: Synthetic workflow for this compound starting from glyoxal and urea.
Route 2: Synthesis via Imidazole-4,5-dicarboxamide and Hofmann Rearrangement
This alternative pathway begins with the commercially available imidazole-4,5-dicarboxylic acid. The synthesis proceeds through the formation of a dicarboxamide, followed by a Hofmann rearrangement to generate a diaminoimidazole intermediate, which is then cyclized to form the final product.
Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxamide
Imidazole-4,5-dicarboxylic acid is first converted to its diacyl chloride by reacting with thionyl chloride. The resulting diacyl chloride is then treated with an excess of aqueous ammonia to produce imidazole-4,5-dicarboxamide. The product can be isolated as a solid and purified by recrystallization.
Experimental Protocol: Hofmann Rearrangement of Imidazole-4,5-dicarboxamide
The Hofmann rearrangement is employed to convert the dicarboxamide to 4,5-diaminoimidazole.[2] This reaction is typically carried out by treating the amide with bromine in an aqueous solution of sodium hydroxide. The reaction mixture is heated, and the progress is monitored until the starting material is consumed. The resulting 4,5-diaminoimidazole is a key intermediate for the final cyclization step.
Caution: The Hofmann rearrangement involves the use of bromine and strong bases and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Experimental Protocol: Cyclization of 4,5-Diaminoimidazole
The final step involves the cyclization of 4,5-diaminoimidazole to form the this compound ring system. This can be achieved by reacting the diamine with a suitable one-carbon synthon. For instance, heating the 4,5-diaminoimidazole with formic acid or a formic acid equivalent would lead to the formation of the second imidazole ring. The product can then be isolated and purified using standard chromatographic techniques.
Logical Workflow for Route 2
Caption: Synthetic workflow for this compound from imidazole-4,5-dicarboxylic acid.
Concluding Remarks
Both synthetic routes presented offer viable pathways to the this compound core. The choice between them will likely depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents and reaction types. Route 1, starting from glyoxal and urea, benefits from a high-yielding initial step, though the subsequent aromatization may require significant optimization. Route 2, commencing with imidazole-4,5-dicarboxylic acid, involves a well-known named reaction in the Hofmann rearrangement but requires careful handling of hazardous materials. Further research into the optimization of the less-defined steps in each route will be beneficial for the efficient and scalable production of this important heterocyclic scaffold.
References
A Comparative Guide to Imidazo[4,5-d]imidazole-Based OLEDs and Other Heterocyclic Emitters
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the design and selection of emissive materials are paramount to achieving high efficiency, stability, and color purity. Among the diverse array of organic molecules utilized, heterocyclic compounds play a crucial role in the emissive and charge-transport layers. This guide provides a comparative analysis of the performance of OLEDs based on the Imidazo[4,5-d]imidazole core structure against other prominent heterocyclic systems, including carbazole, thiophene, pyridine, and triazine derivatives. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for material selection and device design.
Performance Comparison of Heterocyclic OLEDs
The performance of an OLED is typically evaluated based on several key metrics: External Quantum Efficiency (EQE), which measures the percentage of injected electrons that are converted into photons emitted from the device; luminance, the intensity of light emitted per unit area; power efficiency, the amount of light output for a given amount of electrical power input; and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following tables summarize the performance of OLEDs based on different heterocyclic cores.
| Heterocycle Core | Emitter/Device Details | Max. EQE (%) | Max. Luminance (cd/m²) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| This compound | Pyreno[4,5-d]imidazole-based deep blue emitter | 4.77 | 11,060 | - | - | [1] |
| Carbazole | Carbazole-π-imidazole derivative, deep-blue non-doped OLED | 4.43 | 11,364 | - | (0.159, 0.080) | [2] |
| Carbazole | Carbazole derivative (CZ-2), greenish-blue solution-processed OLED | 9.5 | 4,104 | - | (0.17, 0.30) | [3] |
| Carbazole | (Tetrafluorovinylphenyl)carbazole, deep-blue OLED | 4.2 | 3,600 | - | (0.16, 0.08) | [4] |
| Thiophene | Thiophene-based multi-resonance emitter, green OLED | 34.6 | - | - | - | [5] |
| Thiophene | Thienothiophene-based emitter, solution-processed OLED | 4.61 | 752 | 6.70 | (0.16, 0.51) | [6] |
| Pyridine | Pyridine-carbonitrile-carbazole based TADF emitter | 29.6 | - | - | - | [7] |
| Pyridine | Pyrene-pyridine based hole-transporting material in yellow OLED | 9 | 17,300 | 12.3 | - | [8][9] |
| Triazine | Triazine-acceptor based green TADF emitter (DACT-II) | 29.6 | - | - | - | [10] |
| Triazine | Triazine-based emitter (Tri-2tCzPA-TRZ), solution-processed OLED | - | 12,580 | - | - | [11] |
Experimental Methodologies
The performance data presented above is derived from devices fabricated and characterized under specific experimental conditions. While protocols can vary between research groups, a general workflow for the fabrication and testing of OLEDs is outlined below.
General OLED Fabrication Protocol
A typical OLED fabrication process involves the sequential deposition of several layers of organic and inorganic materials onto a transparent conductive substrate.
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are commonly used as the anode. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. This is followed by treatment with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection and Transport Layers (HIL/HTL): A hole injection layer, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the cleaned ITO substrate to facilitate the injection of holes. Subsequently, a hole transport layer is deposited, typically through thermal evaporation in a high-vacuum chamber (pressures on the order of 10-6 to 10-7 Torr).
-
Emissive Layer (EML): The emissive material, which can be a single compound or a host doped with an emissive guest, is deposited onto the HTL. This is a critical step that largely determines the device's electroluminescent properties. Both thermal evaporation and solution-based methods like spin-coating are used for this layer.
-
Electron Transport and Injection Layers (ETL/EIL): An electron transport layer is then deposited on the EML to facilitate electron transport from the cathode. This is followed by a thin electron injection layer, such as Lithium Fluoride (LiF), to lower the electron injection barrier.
-
Cathode Deposition: Finally, a metal cathode, commonly aluminum (Al) or calcium (Ca), is deposited through a shadow mask via thermal evaporation to define the active area of the pixels.
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization Techniques
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the OLEDs are measured using a source meter and a photodiode or a spectroradiometer. This provides data on turn-on voltage, current density, luminance, and efficiency.
-
Electroluminescence (EL) Spectra: The emission spectrum of the device under electrical excitation is recorded to determine the color coordinates (CIE) and the full width at half maximum (FWHM) of the emission peak.
-
External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
Signaling Pathways and Logical Relationships
The performance of an OLED is a result of a complex interplay of factors, from the intrinsic properties of the materials to the architecture of the device. The following diagram illustrates the logical relationships influencing key OLED performance metrics.
Concluding Remarks
The choice of the heterocyclic core in emissive materials significantly impacts the overall performance of an OLED. This compound derivatives have demonstrated their potential, particularly in the development of efficient blue emitters, which are crucial for full-color displays and white lighting applications. As the data indicates, their performance is competitive with other well-established heterocyclic systems like carbazoles. However, materials based on thiophene, pyridine, and triazine have also shown remarkable efficiencies, especially in green and blue thermally activated delayed fluorescence (TADF) devices.
The continuous exploration of novel molecular designs within the this compound family and other heterocyclic systems, coupled with the optimization of device architecture, will undoubtedly lead to further advancements in OLED technology. This guide serves as a foundational resource for researchers to navigate the complex landscape of heterocyclic emitters and to steer future innovations in the field.
References
- 1. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imidazo[4,5-d]imidazole and Triazole Derivatives in Materials Science
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and applications of two pivotal classes of heterocyclic compounds in materials science.
In the ever-evolving landscape of materials science, the demand for novel organic molecules with tailored electronic, optical, and thermal properties is insatiable. Among the vast array of heterocyclic compounds, imidazo[4,5-d]imidazoles and triazoles have emerged as prominent building blocks for a diverse range of advanced materials. This guide provides a head-to-head comparison of their derivatives, offering a comprehensive overview of their performance in key applications, supported by experimental data and detailed methodologies.
At a Glance: Imidazo[4,5-d]imidazole vs. Triazole Derivatives
| Feature | This compound Derivatives | Triazole Derivatives |
| Core Structure | Fused bicyclic system of two imidazole rings | Five-membered ring with three nitrogen atoms |
| Key Properties | High thermal stability, electron-deficient nature, potential for extended π-conjugation. | Excellent electron-transport and hole-blocking properties, high thermal stability, tunable electronic properties through substitution.[1] |
| Primary Applications | Organic Light-Emitting Diodes (OLEDs), High-Energy Density Materials (HEDMs), Polymers. | OLEDs, Corrosion Inhibitors, High-Energy Density Materials, Pharmaceuticals.[2][3][4] |
| Synthetic Routes | Typically multi-step synthesis involving condensation and cyclization reactions. | Often synthesized via [3+2] cycloaddition reactions ("click chemistry"), offering high yields and regioselectivity.[1][5][6][7][8] |
Performance in Key Applications
Organic Light-Emitting Diodes (OLEDs)
Both this compound and triazole derivatives have demonstrated significant potential as materials for various layers within OLED devices, including as emitters, hosts, and electron-transporting layers. Their performance is critically dependent on the specific molecular design and the substituents appended to the core heterocyclic structure.
This compound Derivatives in OLEDs:
Derivatives of pyreno[4,5-d]imidazole, a fused system incorporating the this compound core, have been investigated as highly efficient blue emitters. The rigid and planar structure of the pyrene moiety, combined with the electron-accepting nature of the imidazole rings, allows for the tuning of the emission color and the achievement of high quantum efficiencies.
Triazole Derivatives in OLEDs:
Triazole derivatives are widely recognized for their excellent electron-transporting and hole-blocking capabilities, attributed to their highly electron-deficient nature.[1] This makes them ideal candidates for host materials in phosphorescent OLEDs (PhOLEDs), where they can effectively confine excitons within the emissive layer, leading to high efficiencies.
Quantitative Comparison of OLED Performance:
| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Emission Color |
| Pyreno[4,5-d]imidazole | Emitter | 8.52 | 75,687 | Blue[9] |
| Pyreno[4,5-d]imidazole | Emitter | 8.47 | >10,000 | Blue[10] |
| Carbazole-π-Imidazole | Emitter | 4.43 | 11,364 | Deep-Blue[3] |
| Carbazole-Diphenyl Imidazole | Emitter | 1.1 | 1,430 | Deep-Blue/Blue[11] |
| Triazole-based Host | Host (for green PhOLED) | ~10 | - | Green |
| Bipyridyl-substituted Triazole | Hole-blocking/Electron-transporting | ~10 | - | -[12] |
Note: Performance data is highly dependent on the specific device architecture and other materials used.
Corrosion Inhibition
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their application as corrosion inhibitors. Both triazole and imidazole derivatives, owing to the presence of heteroatoms with lone pair electrons, exhibit excellent corrosion inhibition properties.
Triazole Derivatives as Corrosion Inhibitors:
Triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. Their unique electronic structure, featuring conjugated π-systems and unshared electron pairs on the nitrogen atoms, facilitates strong adsorption onto metal surfaces. This adsorption can be either physical (electrostatic) or chemical (coordination bonding), leading to the formation of a barrier that prevents corrosive agents from reaching the metal. The inhibition efficiency of triazole derivatives can be tuned by introducing different functional groups onto the triazole ring.
Quantitative Comparison of Corrosion Inhibition Efficiency:
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | >95% at 25°C[13] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | >90% at 25°C[13] |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Mild Steel | HCl | Excellent (qualitative)[12] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | Acidic | 95%[14] |
Note: Direct comparative data for this compound derivatives as corrosion inhibitors is limited in the reviewed literature. However, the parent imidazole ring is a known corrosion inhibitor.
Experimental Protocols
Synthesis of a Pyreno[4,5-d]imidazole Derivative for OLEDs
A general synthetic approach for pyrene[4,5-d]imidazole derivatives involves a condensation reaction. For example, the synthesis of 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) can be achieved by linking the pyrene-imidazole donor and the pyrene acceptor moieties via a phenyl bridge.[9]
General Procedure:
-
Synthesis of the Imidazole Core: A mixture of a pyrene-based dione, an appropriate aldehyde, and ammonium acetate in a high-boiling solvent like acetic acid is refluxed to form the imidazole ring.
-
Functionalization: The core structure can be further functionalized through reactions like Suzuki or Buchwald-Hartwig couplings to introduce various aryl or other functional groups.
-
Purification: The final product is typically purified by column chromatography followed by sublimation to achieve the high purity required for OLED fabrication.
Synthesis of a Triazole Derivative for Corrosion Inhibition
The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][8]
General Procedure for CuAAC:
-
Preparation of Azide: An organic azide is prepared from the corresponding amine or halide. For instance, 4-nitrophenyl azide can be prepared from 4-nitroaniline via a diazotization reaction followed by reaction with sodium azide.[14]
-
Cycloaddition Reaction: The organic azide and a terminal alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent mixture such as water/t-butanol or DMF.
-
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate generalized synthetic pathways and a typical OLED device structure.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of New Imidazole Derivatives Including Various Chromophore for OLEDs-光电查 [m.oe1.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Pyrene[4,5- d]imidazole-Based Derivatives with Hybridized Local and Charge-Transfer State for Highly Efficient Blue and White Organic Light-Emitting Diodes with Low Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Bioactivity with In Vivo Efficacy of Imidazo[4,5-d]imidazole Derivatives
A comprehensive analysis of Imidazo[4,5-d]imidazole compounds reveals a promising correlation between their in vitro inhibitory effects on cancer cell proliferation and in vivo tumor growth suppression. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this burgeoning field of oncology.
The this compound scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated potent anticancer activities by modulating key signaling pathways involved in cell growth, proliferation, and survival.[3] This guide delves into the in vitro and in vivo bioactivity of these compounds, presenting a clear correlation between laboratory assays and preclinical animal models.
Comparative Bioactivity of this compound Derivatives
The following table summarizes the in vitro and in vivo anticancer activity of representative this compound and structurally related imidazopyridine derivatives, highlighting their potential as therapeutic agents.
| Compound ID | Target/Cell Line | In Vitro Activity (IC50/GI50) | In Vivo Model | In Vivo Activity (Dose & Schedule) | Tumor Growth Inhibition (TGI) |
| Compound 23 (imidazole derivative) | HCT116, SW620, CT26 (colorectal cancer) | Not specified in abstract | HCT116 xenograft (murine) | 40 mg/kg, oral, once daily for 28 days | 39.9% |
| 80 mg/kg, oral, once daily for 28 days | 71.6% | ||||
| Compound 9 (imidazole derivative) | A375 (melanoma) | 1.1 nM (A375), 1.2 nM (M14), 3.3 nM (RPMI7951) | A375 xenograft (murine) | 30 mg/kg, i.p., every other day for 15 days | 73.9% |
| Compound 28c (Imidazo[4,5-b]pyridine) | Aurora-A Kinase | 0.067 µM | N/A | N/A | N/A |
| HCT116 (colon carcinoma) | 0.065 µM (p-Aurora-A), 2.30 µM (cell growth) | N/A | N/A | N/A | |
| Compound 27e (Imidazo[4,5-b]pyridine) | Aurora-A/B, FLT3 Kinase | Aurora-A: 7.5 nM (Kd), Aurora-B: 48 nM (Kd), FLT3: 6.2 nM (Kd) | MV4-11 xenograft (human AML) | Orally bioavailable | Strong inhibition of tumor growth |
| HCT116, MOLM-13, MV4-11 | 0.300 µM (HCT116), 0.104 µM (MOLM-13), 0.291 µM (MV4-11) |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Kd: Dissociation constant; i.p.: Intraperitoneal; N/A: Not Available. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is employed to detect specific proteins in a sample and assess the effect of compounds on protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with the this compound derivatives for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Inhibition Assay (Aurora Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., Aurora-A), a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).[1]
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using fluorescence polarization or other detection methods.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Signaling Pathways and Experimental Workflows
The anticancer effects of many this compound derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many this compound derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Certain imidazopyridine derivatives have shown potent inhibitory activity against Aurora kinases.[1][2]
Caption: Inhibition of Aurora Kinases by this compound derivatives leading to mitotic disruption.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound derivatives, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for the preclinical development of this compound derivatives.
References
Unlocking the Therapeutic Potential of Imidazo[4,5-d]imidazoles: A Comparative Guide to Their Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic promise is perpetual. Among the myriad of heterocyclic compounds, the imidazo[4,5-d]imidazole core has emerged as a structure of considerable interest. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound derivatives, drawing upon experimental data to illuminate their potential as anticancer and antiviral agents.
The fused heterocyclic system of this compound, an isomer of purine, presents a unique scaffold for designing molecules with the potential to interact with various biological targets. Researchers have explored its derivatives for a range of therapeutic applications, with a significant focus on oncology and virology. This guide synthesizes key findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical relationships to aid in the rational design of new, more potent derivatives.
Comparative Analysis of Biological Activity
Recent studies have focused on the synthesis and cytotoxic evaluation of various this compound derivatives against a panel of human cancer cell lines. The data presented below summarizes the in vitro activity of these compounds, typically measured as the half-maximal inhibitory concentration (IC50), providing a clear comparison of their potency.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| Ia | Methyl | Phenyl | L1210 | >100 |
| Ib | Methyl | 4-Chlorophenyl | L1210 | 85 |
| Ic | Methyl | 3,4-Dichlorophenyl | L1210 | 50 |
| IIa | H | H | HFF | 20 |
| IIb | H | Benzylthio | HFF | 7 |
| IIc | H | Benzylthio | KB | 5 |
| IId | H | Benzylthio | L1210 | 4 |
HFF: Human Foreskin Fibroblast; KB: Human Epidermoid Carcinoma; L1210: Mouse Lymphocytic Leukemia.
Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals several key trends in the structure-activity relationships of this compound derivatives:
-
Substitution at the Phenyl Ring: The cytotoxicity of 2-phenyl-substituted derivatives against L1210 leukemia cells increases with the introduction of electron-withdrawing groups on the phenyl ring. For instance, the dichlorophenyl derivative (Ic ) is significantly more potent than the unsubstituted phenyl analog (Ia ).
-
Role of the Benzylthio Group: The presence of a benzylthio substituent at the C5 position of the imidazo[4,5-d]isothiazole core (a closely related analog) dramatically enhances cytotoxic activity against HFF, KB, and L1210 cell lines (IIb-d ) when compared to the unsubstituted parent compound (IIa ).
-
N-Glycosylation: In studies on related imidazo[4,5-d]isothiazole nucleosides, N-6 glycosylated derivatives were found to be inactive in antiproliferative assays, whereas several N-4 glycosylated compounds exhibited toxicity to various cell lines.[1] This highlights the critical role of the position of glycosylation in determining biological activity.
The following diagram illustrates the logical flow of the structure-activity relationship observations.
Caption: Key Structure-Activity Relationship Trends for this compound Derivatives.
Experimental Protocols
The biological evaluation of these compounds primarily relies on in vitro cytotoxicity assays. A standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is detailed below.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
The following diagram outlines the workflow of the MTT assay.
Caption: Workflow of the MTT Assay for Cytotoxicity Screening.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to purines suggests potential interference with nucleic acid and protein synthesis. Some studies on related fused imidazole systems point towards the inhibition of key enzymes involved in cell proliferation and survival, such as kinases. The observed cytotoxicity is likely a result of inducing apoptosis or cell cycle arrest in cancer cells.
The diagram below illustrates a generalized signaling pathway that could be targeted by these compounds, leading to apoptosis.
Caption: Potential Mechanism of Action via Kinase Inhibition and Apoptosis Induction.
References
Safety Operating Guide
Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Imidazo[4,5-d]imidazole and its derivatives must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. Due to the reactive nature of many heterocyclic compounds, improper disposal can lead to hazardous situations. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste.
Hazard Profile and Incompatibilities
This compound, as a purine analogue, should be handled as a potentially hazardous substance. Based on data for the related compound Imidazole, it is classified as a corrosive material that can cause severe skin burns and eye damage. It may also be harmful if swallowed and is suspected of being a reproductive toxin.[1][2][3]
To prevent hazardous reactions, waste this compound must be stored separately from incompatible materials.[1][4] Key incompatibilities include:
-
Strong Oxidizers
-
Acids
-
Acid Anhydrides
-
Acid Chlorides
Waste Segregation and Container Management
Proper segregation of waste is the first step in safe disposal. This compound waste should be collected at the point of generation and never mixed with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Container Requirements:
-
Type: Use a sealable, airtight, and chemically compatible waste container. A sturdy jar with a secure screw-top lid is recommended.[1][4]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label as soon as the first drop of waste is added. The label should identify the contents, including the full chemical name and any known hazards (e.g., Corrosive, Reproductive Toxin).[1][4]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
The following table summarizes key quantitative data for Imidazole, which may serve as a reference for handling this compound in the absence of specific data.
| Property | Value | Source |
| pH | 10.5 (6.7% aqueous solution) | [5] |
| Flash Point | 145 °C / 293 °F | [5] |
| Oral LD50 (Rat) | 970 mg/kg | [1] |
| UN Number | 3263 | Chemos GmbH |
| Transport Hazard Class | 8 (Corrosive substances) | Chemos GmbH |
| Packing Group | III (Substance presenting low danger) | Chemos GmbH |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[1] For large spills or in poorly ventilated areas, a respirator may be necessary.[1]
-
Waste Collection:
-
Spill Management:
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use appropriate absorbent materials. Place the cleanup materials in a sealed, labeled plastic bag for disposal as hazardous waste.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact your institution's EHS department or emergency services.[1]
-
-
Container Closure and Storage:
-
Once the waste container is full or no longer in use, ensure the lid is securely fastened.
-
Store the container in a designated waste accumulation area, away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.[4] Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer unless explicitly authorized by EHS for specific, treated solutions.[4]
-
The final disposal method will be determined by the approved waste disposal facility and may include incineration at a licensed industrial combustion plant.
-
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro- | C4H2N8O10 | CID 108341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. This compound | C4H2N4 | CID 20093456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
